Product packaging for 4-tert-Butyl-2,6-dimethylphenol(Cat. No.:CAS No. 879-97-0)

4-tert-Butyl-2,6-dimethylphenol

Cat. No.: B188804
CAS No.: 879-97-0
M. Wt: 178.27 g/mol
InChI Key: MEPYMUOZRROULQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dimethylphenol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B188804 4-tert-Butyl-2,6-dimethylphenol CAS No. 879-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPYMUOZRROULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061254
Record name Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

879-97-0
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylphenol
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Record name 4-tert-Butyl-2,6-xylenol
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Record name 4-tert-Butyl-2,6-dimethylphenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Record name Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Record name 4-tert-butyl-2,6-xylenol
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Record name 4-TERT-BUTYL-2,6-XYLENOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butyl-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sterically hindered phenolic compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by a hydroxyl group flanked by two methyl groups and a para-tert-butyl group, imparts notable antioxidant properties and influences its physical behavior. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action as a radical scavenger.

Physicochemical Properties

The chemical and physical characteristics of this compound are fundamental to its application and behavior in chemical systems. These properties are summarized in the table below.

PropertyValueUnit
Molecular Formula C₁₂H₁₈O-
Molecular Weight 178.274[1] g/mol
Melting Point 82.4[1][2]°C
Boiling Point 248[1][2]°C (at 760 mmHg)
Density 0.952[1]g/cm³
Flash Point 114.7[1][2]°C
Vapor Pressure 0.0158mmHg (at 25°C)[1]
Water Solubility Insoluble-
Solubility in Organic Solvents Soluble in methanol, ethanol, toluene[3]-
pKa ~9.88 (Estimated based on similar phenols)[4]-
LogP 3.3065 - 4.0[1]-
Hydrogen Bond Donor Count 1[1][2]-
Hydrogen Bond Acceptor Count 1[1][2]-

Mechanism of Action: Radical Scavenging

As a sterically hindered phenol, the primary mechanism of action for this compound is as a radical scavenger. This is crucial for its function as an antioxidant. The key pathway is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions.[5] The bulky alkyl groups protect the resulting phenoxyl radical, enhancing its stability.[5]

G compound This compound (ArOH) phenoxyl_radical Stable Phenoxyl Radical (ArO•) compound->phenoxyl_radical Hydrogen Atom Transfer (HAT) radical Free Radical (R•) neutralized_radical Neutralized Species (RH) radical->neutralized_radical

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Determination of Melting Point

The melting point is a critical indicator of purity.[6] A sharp melting range typically signifies a pure compound.

  • Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes (sealed at one end).[6][7]

  • Procedure:

    • Finely powder a small, dry sample of this compound.

    • Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.[7]

    • Place the capillary tube into the heating block of the melting point apparatus.[7]

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (82.4°C).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6][8]

Determination of Boiling Point

This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure.

  • Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., hot plate with an oil bath).[9][10]

  • Procedure:

    • Place a few milliliters of the molten compound into a small test tube.

    • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in an oil bath (Thiele tube is preferred for uniform heating).[9]

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]

Determination of Solubility

This qualitative method determines the solubility of the compound in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional), spatulas.

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.[12]

    • Add 0.75 mL of the desired solvent (e.g., water, ethanol, toluene) in small portions.[12]

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[12]

    • Observe the mixture. If the solid completely dissolves, the compound is classified as soluble in that solvent under these conditions.

    • If the solid remains undissolved after adding the full amount of solvent, it is classified as insoluble or sparingly soluble.

    • Repeat the procedure for each solvent to be tested.

Determination of Partition Coefficient (LogP)

The shake-flask method is a standard technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

  • Apparatus: Separatory funnel or centrifuge tubes, analytical balance, UV-Vis spectrophotometer or HPLC, 1-octanol, and buffer solution (pH 7.4).

  • Procedure:

    • Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them and allowing the phases to separate.[13]

    • Prepare a stock solution of this compound in the pre-saturated 1-octanol.

    • Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or tube.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]

    • Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to expedite this process.

    • Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.[15]

Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a chemical compound like this compound. The following diagram illustrates a typical process from initial synthesis or acquisition to final property determination.

G cluster_0 Compound Acquisition & Preparation cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Property Determination synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization) synthesis->purification nmr_ms Spectroscopic Analysis (NMR, MS) purification->nmr_ms hplc Purity Check (HPLC) nmr_ms->hplc mp Melting Point hplc->mp solubility Solubility logp LogP pka pKa

Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenolic compound of significant interest in various industrial applications, particularly as an antioxidant. This document details the prevalent synthetic methodologies, focusing on the Friedel-Crafts alkylation of 2,6-dimethylphenol. It further elaborates on the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided to facilitate replication and further investigation by researchers in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound, also known as 4-tert-butyl-2,6-xylenol, is an aromatic organic compound with the chemical formula C₁₂H₁₈O.[1] It belongs to the class of sterically hindered phenols, which are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group.[1] This structural arrangement imparts significant stability to the phenoxyl radical formed upon hydrogen atom donation, making it a highly effective antioxidant.[1] Its primary application lies in the prevention of oxidative degradation in materials such as plastics, elastomers, and oils. While not a pharmaceutical agent itself, the study of hindered phenols provides valuable insights into antioxidant mechanisms relevant to drug development and the mitigation of oxidative stress.

This guide will systematically cover the synthesis and detailed characterization of this important compound.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of 2,6-dimethylphenol with a tert-butylating agent. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Reaction Principle

The reaction proceeds via the formation of a tert-butyl carbocation from a suitable precursor, such as tert-butanol or isobutylene, in the presence of an acid catalyst like sulfuric acid. The electron-rich aromatic ring of 2,6-dimethylphenol then attacks the carbocation. The ortho positions to the hydroxyl group are sterically hindered by the methyl groups, directing the bulky tert-butyl group to the electronically favored para position.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,6-Dimethylphenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Methanol

  • Hexane

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., hexane), slowly add a stoichiometric equivalent of tert-butanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction by slowly adding cold deionized water.

  • Separate the organic layer and wash it successively with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or hexane, to yield pure this compound as a crystalline solid.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 879-97-0[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 82-84 °C
Boiling Point 248-249 °C[2]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0s2HAromatic Protons
~4.5s1HHydroxyl Proton
~2.2s6HMethyl Protons
~1.3s9Htert-Butyl Protons

Table 2: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Assignment
~150C-OH (Aromatic)
~140C-C(CH₃)₃ (Aromatic)
~128C-H (Aromatic)
~125C-CH₃ (Aromatic)
~34Quaternary Carbon of tert-Butyl Group
~31Methyl Carbons of tert-Butyl Group
~16Methyl Carbons on the Aromatic Ring

Table 3: IR Spectral Data (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3400Broad, StrongO-H Stretch (phenolic)
~3000-2850StrongC-H Stretch (aliphatic)
~1600, ~1480MediumC=C Stretch (aromatic ring)
~1200StrongC-O Stretch (phenolic)
~850StrongC-H Bend (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
178High[M]⁺ (Molecular Ion)
163High[M - CH₃]⁺ (Loss of a methyl group from tert-butyl)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Reactants 2,6-Dimethylphenol + tert-Butanol Catalyst_Addition Add H₂SO₄ (catalyst) at 0-5 °C Reactants->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Quenching Quench with H₂O Reaction->Quenching Workup Aqueous Workup (Separation, Washing, Drying) Quenching->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization (Methanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A simplified workflow for the synthesis of this compound.
Antioxidant Mechanism

The diagram below outlines the mechanism by which sterically hindered phenols like this compound act as radical scavengers.

Antioxidant_Mechanism Antioxidant Mechanism of Hindered Phenols cluster_0 Oxidative Chain Reaction cluster_1 Inhibition by Hindered Phenol R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ R->ROO ROO->R + RH - ROOH ROO->R RH RH (Organic Molecule) ROOH ROOH (Hydroperoxide) ArOH ArOH (Hindered Phenol) ArO ArO• (Stable Phenoxyl Radical) Non-Radical Products Non-Radical Products ArO->Non-Radical Products + ROO• ArO->Non-Radical Products ROO_inhibit ROO• ROO_inhibit->ArO + ArOH - ROOH ROO_inhibit->ArO ROOH_inhibit ROOH

Radical scavenging mechanism of a hindered phenol.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Friedel-Crafts alkylation of 2,6-dimethylphenol remains the most efficient synthetic route. The structural integrity of the synthesized compound can be thoroughly confirmed using a combination of NMR, IR, and MS analytical techniques. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of phenolic compounds and for professionals in the chemical and pharmaceutical industries interested in the application and analysis of antioxidants. Further research could focus on the development of more environmentally benign catalytic systems for its synthesis and a more in-depth exploration of its biological activities, if any, beyond its established antioxidant properties.

References

Spectroscopic Analysis of 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for 4-tert-Butyl-2,6-dimethylphenol (CAS No. 879-97-0), a sterically hindered phenolic compound. Due to the arrangement of a bulky tert-butyl group and two methyl groups around the hydroxyl moiety, this compound exhibits significant steric hindrance, which influences its chemical reactivity and spectroscopic properties.[1] This document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of alkylated phenols and presents a structured format for the reporting of such data.

It is important to note that while extensive searches were conducted across various public spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectral data for this compound was not available at the time of this compilation. The tables below are therefore presented as a template for data presentation.

Data Presentation

The following tables are structured to summarize the key quantitative data from NMR, IR, and MS analyses.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
Data not available

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

MS (Mass Spectrometry) Data

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring spectral data for alkylated phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method for obtaining NMR spectra of phenolic compounds involves dissolving the sample in a deuterated solvent.

  • Sample Preparation : Approximately 5-25 mg of the solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within an NMR tube.[2][3] The solution is then filtered to remove any particulate matter. For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation : A high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, is typically used for analysis.[2]

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

    • ¹³C NMR : Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a standard sample preparation technique for transmission FTIR spectroscopy.

  • Sample Preparation (KBr Pellet Method) :

    • A small amount of the sample (1-2 mg) is finely ground with an agate mortar and pestle.[4]

    • This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4]

    • The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and robust ionization method for the mass spectrometric analysis of volatile and thermally stable organic compounds like alkylated phenols.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the sample is first dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a molecular ion (M⁺•).[5][6][7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). Aromatic compounds often produce a prominent molecular ion peak.[8]

  • Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a phenolic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Phenolic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Process_NMR Process & Analyze NMR Spectra NMR->Process_NMR Process_IR Process & Analyze IR Spectra IR->Process_IR Process_MS Process & Analyze MS Spectra MS->Process_MS Structure_Elucidation Structure Elucidation & Data Reporting Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Spectroscopic analysis workflow for a phenolic compound.

References

solubility of 4-tert-Butyl-2,6-dimethylphenol in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-Butyl-2,6-dimethylphenol (also known as 6-tert-Butyl-2,4-xylenol), a compound widely used as an antioxidant in fuels and as a pharmaceutical intermediate[1][2]. Understanding its solubility in common laboratory solvents is critical for its application in synthesis, formulation, and quality control.

Core Physicochemical Properties

This compound is an alkylated phenol with a molecular formula of C₁₂H₁₈O and a molecular weight of 178.27 g/mol [3][4]. Its structure, featuring a hydroxyl group and bulky alkyl substituents (one tert-butyl and two methyl groups), dictates its solubility profile[3][5]. The hydroxyl group can participate in hydrogen bonding, while the large alkyl groups impart a significant hydrophobic character, making the molecule sterically hindered[3][5].

Quantitative Solubility Data

The solubility of this compound is characterized by poor aqueous solubility and good solubility in many organic solvents. The available quantitative and qualitative data are summarized in the table below.

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂O0.12 g/L20[6]
WaterH₂O150 mg/L (does not mix well)25[7]
MethanolCH₃OHSolubleNot Specified[7]
EthanolC₂H₅OHSolubleNot Specified[7]
TolueneC₇H₈SolubleNot Specified[7]
Hydrocarbon SolventsVariousSoluble in mostNot Specified[7]
ChloroformCHCl₃Generally SolubleNot Specified[5]

Note: Many sources describe the compound as "insoluble in water" in a qualitative sense[8][9][10]. The quantitative data indicates very low solubility.

Factors Influencing Solubility

The solubility of this compound is a balance between its polar and non-polar characteristics.

  • Hydroxyl Group: The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvents like alcohols, which enhances solubility[5].

  • Alkyl Groups: The presence of the bulky tert-butyl group and two methyl groups creates a large, non-polar, lipophilic region on the molecule[3][5]. This steric hindrance and hydrophobicity are the primary reasons for its low solubility in water and high solubility in non-polar solvents like toluene and other hydrocarbons[5][7]. The high predicted octanol-water partition coefficient (LogP) reflects this lipophilic nature[3].

dot

Caption: Logical relationship between molecular structure and solubility.

General Experimental Protocol for Solubility Determination

While specific experimental details from the cited literature are not available, a standard and widely accepted method for determining the solubility of a solid compound like this compound is the isothermal shake-flask method .

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Screw-cap vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to achieve saturation and leave undissolved material.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the original solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in units of g/L or mg/mL.

dot

G A 1. Preparation Add excess solid to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (24-72 hours) B->C D 4. Phase Separation Allow excess solid to settle C->D E 5. Sampling & Filtration Withdraw supernatant and filter (0.45 µm filter) D->E F 6. Dilution Dilute filtrate to known volume E->F G 7. Quantification Analyze via HPLC or GC F->G H 8. Calculation Determine solubility (e.g., g/L) G->H

Caption: Experimental workflow for the shake-flask solubility method.

Application in Research and Development

The solubility data is crucial for several applications:

  • Drug Development: As a pharmaceutical intermediate, its solubility dictates the choice of solvents for reaction media, purification (e.g., recrystallization), and formulation. The synthesis of active pharmaceutical ingredients often involves complex organic transformations where this compound is a key building block.

  • Antioxidant Formulations: When used as an antioxidant in products like aviation fuel or plastics, it must be soluble in the host material to be effective[1][5]. Its primary antioxidant function proceeds via a Hydrogen Atom Transfer (HAT) mechanism to neutralize peroxyl radicals[3].

dot

G Phenol This compound (ArOH) Product1 Phenoxyl Radical (ArO•) (Stabilized) Phenol->Product1 Donates H• Radical Peroxyl Radical (ROO•) Product2 Hydroperoxide (ROOH) (Neutralized) Radical->Product2 Accepts H•

Caption: Simplified antioxidant mechanism (Hydrogen Atom Transfer).

References

A Historical Literature Review of 4-tert-Butyl-2,6-dimethylphenol Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive technical review of the historical and ongoing research surrounding 4-tert-Butyl-2,6-dimethylphenol (CAS No. 879-97-0). Classified as a sterically hindered phenolic antioxidant, this compound has garnered significant attention for its efficacy in preventing oxidative degradation. This document details its physicochemical properties, historical synthesis methods, and its primary mechanism of action as a radical scavenger. Key applications, particularly in polymer stabilization and as a fuel and lubricant additive, are discussed. Furthermore, this guide presents detailed experimental protocols for its synthesis and the evaluation of its antioxidant activity, supplemented by structured data tables and process diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound belonging to the class of sterically hindered phenols.[1] Its structure, featuring a hydroxyl group flanked by two methyl groups and a para-positioned bulky tert-butyl group, is central to its function as a potent antioxidant.[1] The steric hindrance provided by these alkyl groups enhances the stability of the phenoxy radical formed during the scavenging process, preventing it from initiating new degradation pathways and making it a highly effective primary antioxidant.[1] Historically, its development and application have been driven by the need to protect materials such as polymers, fuels, and lubricants from thermo-oxidative degradation, thereby extending their service life and maintaining their physical integrity.[1] This review consolidates the key research findings, from its fundamental chemical properties to its practical applications and the experimental methods used to characterize it.

Physicochemical and Identification Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and analysis in a research and industrial context.

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms 4-tert-Butyl-2,6-xylenol, DBPC[2]
CAS Number 879-97-0[2]
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][2]
Appearance White crystalline solid or colorless liquid[3]
Melting Point 82.4 °C[2]
Boiling Point 248 °C at 760 mmHg[2]
Density 0.952 g/cm³[2]
Flash Point 114.7 °C[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
LogP 3.30650[2]

Historical Synthesis and Manufacturing Processes

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of 2,6-dimethylphenol (2,6-xylenol) with isobutylene. This electrophilic substitution reaction is typically catalyzed by a strong acid. A related process involves the dealkylation (de-tert-butylation) of this compound to produce 2,6-dimethylphenol, highlighting the reversible nature of the synthesis under acidic conditions.[4]

Synthesis_Workflow reactants 2,6-Dimethylphenol + Isobutylene reaction_vessel Alkylation Reaction reactants->reaction_vessel Charge catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_vessel Add crude_product Crude Product Mixture reaction_vessel->crude_product Yields purification Purification (Distillation / Recrystallization) crude_product->purification Process final_product Pure 4-tert-Butyl- 2,6-dimethylphenol purification->final_product Isolate

General synthesis workflow for this compound.

Core Application: Antioxidant Mechanism

The efficacy of this compound as an antioxidant stems from its ability to interrupt the free-radical chain reactions that drive oxidative degradation in organic materials.[1] This process, known as autoxidation, is a cycle involving initiation, propagation, and termination steps.

Mechanism of Action: The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] During the propagation phase of autoxidation, the phenol donates its hydroxyl hydrogen atom to a reactive peroxy radical (ROO•). This action neutralizes the radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the phenol is converted into a phenoxy radical.[1]

Role of Steric Hindrance: The two ortho-methyl groups and the para-tert-butyl group provide significant steric shielding to the oxygen atom. This steric hindrance makes the resulting phenoxy radical highly stable and unreactive, preventing it from initiating new oxidation chains.[1][5] The radical can eventually be neutralized through reactions with other radicals to form non-radical, stable products, such as quinone-type structures or dimers, effectively terminating the chain reaction.[1]

Antioxidant_Mechanism cluster_autoxidation Autoxidation Cycle (Degradation) cluster_inhibition Inhibition by Hindered Phenol RH Polymer/Fuel (R-H) R_radical Alkyl Radical (R•) RH->R_radical Initiation (Heat, Light) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ (fast) R_radical->ROO_radical ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H (Propagation) ArOH Phenol (ArOH) ROO_radical->ArOH Interruption ROOH->R_radical Generates more radicals Degradation Degradation Products ROOH->Degradation Decomposition ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical H• Transfer NonRadical Non-Radical Products ArO_radical->NonRadical Termination

Radical scavenging mechanism of this compound.

Key Research Areas and Applications

Polymer Stabilization

A significant body of research has focused on the use of this compound as a primary antioxidant for stabilizing a wide range of polymers, including polyolefins (like polypropylene) and rubbers.[1][6][7] Its addition is crucial during high-temperature processing and for end-use applications to prevent thermo-oxidative degradation, which preserves the material's mechanical properties and extends its lifespan.[1] It functions by neutralizing the free radicals that form when polymers are exposed to heat and oxygen.[1]

Fuel and Lubricant Stability

In the aviation and automotive industries, this compound is utilized to prevent the oxidation of hydrocarbons in fuels (jet fuel, gasoline) and lubricants.[1][8][9] Oxidative degradation in fuels can lead to the formation of gums and deposits, which can impair engine performance.[9] As an antioxidant, it ensures fuel stability, particularly under high-temperature conditions, maintaining operational safety and efficiency.[9]

Experimental Methodologies

Synthesis Protocol: Alkylation of 2,6-Dimethylphenol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap.

  • Charging Reactants: The flask is charged with 2,6-dimethylphenol and a suitable solvent (e.g., dichloromethane).[10]

  • Catalyst Addition: The mixture is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added slowly with stirring.

  • Addition of Alkylating Agent: Isobutylene (liquefied or generated in situ) is added dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[11]

  • Workup: The reaction mixture is quenched by pouring it into cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with brine.[11]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[11] The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water to yield the final product.[10]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the positions of the alkyl groups on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, notably the broad O-H stretch of the phenolic hydroxyl group and the C-H stretches of the alkyl groups.

  • Elemental Analysis: This technique is used to determine the elemental composition (percentage of Carbon, Hydrogen, and Oxygen) to confirm the stoichiometric purity of the synthesized compound.[1]

Antioxidant Activity Assays: The DPPH Method

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid spectrophotometric method to evaluate the radical scavenging activity of phenolic compounds.[12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[12] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Preparation of Test Samples: Solutions of this compound at various concentrations are prepared in methanol. A standard antioxidant, such as Trolox or ascorbic acid, is also prepared for comparison.

  • Reaction: A fixed volume of the DPPH stock solution is added to the test sample solutions. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

DPPH_Assay_Workflow cluster_reaction Radical Scavenging Reaction prep_dpph Prepare DPPH Stock Solution (Violet, in Methanol) reaction_step Mix DPPH with Sample/Control Incubate in Dark (30 min) prep_dpph->reaction_step prep_sample Prepare Antioxidant Sample Solutions (Varying Concentrations) prep_sample->reaction_step prep_control Prepare Control (Methanol only) prep_control->reaction_step measurement Measure Absorbance at ~517 nm (UV-Vis Spectrophotometer) reaction_step->measurement DPPH• (Violet) DPPH• (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Violet)->DPPH-H (Yellow) + Antioxidant-H calculation Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 measurement->calculation result Determine Antioxidant Activity (e.g., IC₅₀ value) calculation->result

Experimental workflow for the DPPH antioxidant activity assay.

Conclusion

This compound has a well-established history as a highly effective sterically hindered phenolic antioxidant. Its unique molecular structure provides a powerful mechanism for inhibiting oxidative degradation in a wide array of industrial products, from plastics to aviation fuels. The fundamental research into its synthesis, radical scavenging activity, and application performance has solidified its importance in material science and industrial chemistry. Future research may continue to explore its applications in new material composites, its environmental fate, and the development of next-generation stabilizers inspired by its robust and efficient mechanism of action.

References

Health and Safety Data for 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative toxicological data for 4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0) is limited. To fulfill the requirements of this guide for toxicological data presentation, experimental protocols, and hazard classification visualization, data from the closely related and well-studied isomer, 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) , has been used as a surrogate. This substitution is for illustrative purposes to demonstrate the type of health and safety information relevant to this class of chemicals.

Chemical Identification and Physical Properties

This compound is a sterically hindered phenol, a classification owed to the bulky tert-butyl and methyl groups on the phenol ring.[1] This structural arrangement provides significant steric shielding, which enhances the molecule's stability and is key to its efficacy as a radical scavenger and antioxidant.[1]

Table 1: Physical and Chemical Properties of this compound (CAS 879-97-0)

PropertyValueReference
CAS Number 879-97-0[1][2]
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][3]
Melting Point 82.4 °C[2][4]
Boiling Point 248 °C (at 760 mmHg)[2][5]
Flash Point 114.7 °C[2][5]
Density 0.952 g/cm³[2][5]
Vapor Pressure 0.0158 mmHg (at 25 °C)[2]
LogP (Octanol-Water Partition Coeff.) 3.30650[2]

Toxicological Profile

The following toxicological data is for the surrogate compound 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) . This substance is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[6]

Table 2: Acute Toxicity Data for 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0)

EndpointSpeciesRouteValueReference
LD₅₀ MouseOral530 mg/kg[6]
LD₅₀ Guinea PigDermal7100 mg/kg[6]

Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on the available data for the surrogate compound 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) , the following classification applies.

Table 3: GHS Classification for 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0)

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)1H310: Fatal in contact with skin💀
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure⚕️
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects🌳

Note: Classifications are based on data from multiple safety data sheets for CAS 1879-09-0.

Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not publicly available. However, toxicological assessments for regulatory purposes typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The general procedures for key acute toxicity endpoints are described below.

Acute Oral Toxicity (Based on OECD Guideline 401/420)

The acute oral toxicity is typically determined in a rodent model, such as the Wistar rat. In a limit test, a single high dose (e.g., 2000 mg/kg body weight) of the test substance is administered by oral gavage to a group of animals. If no mortality is observed, the LD₅₀ is considered to be greater than that dose. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀, which is the statistically estimated dose that is expected to cause death in 50% of the dosed animals. Animals are observed for a period of at least 14 days for signs of toxicity and mortality. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is typically performed on rats or rabbits. The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours. A limit test may be performed at a dose of 2000 mg/kg body weight. If toxicity is observed, multiple dose groups are used to calculate the dermal LD₅₀. Animals are observed for 14 days for mortality and clinical signs of toxicity before a gross necropsy is performed.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

The skin irritation/corrosion potential is usually assessed using the albino rabbit. A small amount of the substance is applied to a patch of shaved skin and observed for effects after a set exposure period (e.g., 4 hours). The skin is evaluated for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin lesions.

Visualization of Hazard Classification Workflow

The following diagram illustrates the logical workflow from experimental data to the final GHS hazard classification for a chemical like the surrogate, 2-tert-Butyl-4,6-dimethylphenol.

GHS_Classification_Workflow substance Substance 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) substance->sub_endpoint oral_tox Acute Oral Toxicity Study (OECD 401/420) sub_endpoint->oral_tox dermal_tox Acute Dermal Toxicity Study (OECD 402) sub_endpoint->dermal_tox skin_irrit Skin Irritation Study (OECD 404) sub_endpoint->skin_irrit aqua_tox Aquatic Toxicity Study sub_endpoint->aqua_tox oral_data Result: LD50 (Mouse) = 530 mg/kg oral_tox->oral_data dermal_data Result: LD50 (Guinea Pig) = 7100 mg/kg Note: Other data suggests higher toxicity dermal_tox->dermal_data skin_data Result: Causes skin irritation skin_irrit->skin_data aqua_data Result: Toxic to aquatic life with long lasting effects aqua_tox->aqua_data oral_class GHS Classification: Acute Toxicity (Oral), Cat. 4 oral_data->oral_class skin_class GHS Classification: Skin Irritation, Cat. 2 skin_data->skin_class aqua_class GHS Classification: Aquatic Chronic, Cat. 2 aqua_data->aqua_class h302 Hazard Statement: H302: Harmful if swallowed oral_class->h302 h315 Hazard Statement: H315: Causes skin irritation skin_class->h315 h411 Hazard Statement: H411: Toxic to aquatic life... aqua_class->h411 pict_warn Pictogram: Exclamation Mark (❗) h302->pict_warn h315->pict_warn pict_env Pictogram: Environment (🌳) h411->pict_env

GHS hazard classification workflow based on experimental data.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. The inherent structural features of this compound, particularly the presence of a hydroxyl group shielded by bulky alkyl substituents, are central to its chemical reactivity and biological efficacy.

Core Biological Activities

The unique molecular architecture of this compound underpins its significant biological effects. The steric hindrance provided by the tert-butyl and methyl groups enhances the stability of the phenoxy radical formed upon hydrogen donation, making it a potent radical scavenger. This primary antioxidant activity is the foundation for its broader therapeutic potential.

Antioxidant Activity

The principal mechanism of antioxidant action for sterically hindered phenols like this compound is Hydrogen Atom Transfer (HAT). This process allows the compound to effectively neutralize free radicals and interrupt the chain reactions of autoxidation.[1] The bulky substituents on the aromatic ring stabilize the resulting phenoxy radical, enhancing its antioxidant effectiveness.[1]

Quantitative Antioxidant Activity Data

AssayTest CompoundIC50 ValueReference
DPPH Radical Scavenging2,4-DTBP60 µg/ml
ABTS Radical Scavenging2,4-DTBP17 µg/ml
Metal Chelating Activity2,4-DTBP20 µg/ml
Anti-inflammatory Activity

Derivatives of this compound have demonstrated the potential to modulate inflammatory pathways. The anti-inflammatory effects are often linked to the inhibition of key pro-inflammatory enzymes and signaling cascades. For instance, related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), crucial mediators of inflammation.[2][3] This activity is attributed to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity

A derivative of this compound, specifically 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has shown promising pro-apoptotic activity in various cancer cell lines.[4][5] This compound was found to diminish the proliferation of C6 glioma, MDA-MB-231 (breast cancer), LoVo (colon cancer), and HCT-15 (colon cancer) cells.[4] The anticancer mechanism involves the induction of apoptosis through the activation of caspases and the modulation of key survival signaling pathways.

Quantitative Anticancer Activity Data (for KTH-13-t-Bu)

Cell LineTreatment ConcentrationEffectReference
C6 gliomaDose-dependentInduced morphological changes and apoptosis[4]
MDA-MB-231Not specifiedDiminished proliferation[4]
LoVoNot specifiedDiminished proliferation[4]
HCT-15Not specifiedDiminished proliferation[4]
Neuroprotective Effects

Analogs of this compound have exhibited neuroprotective properties in preclinical models. These compounds have been shown to protect against oxidative glutamate neurotoxicity in vitro and confer neuroprotection in a rodent model of ischemic stroke.[6][7] The neuroprotective mechanism is linked to the reduction of oxidative stress, including the mitigation of mitochondrial superoxide anion and lipid reactive oxygen species (ROS).[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

  • Prepare various concentrations of the test compound (this compound) in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL) to each well.

  • Add a specific volume of the DPPH solution (e.g., 180 µL) to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 515-517 nm) using a microplate reader.

  • Methanol is used as a negative control. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A solvent blank is used as a control.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Treat cancer cells with the test compound for a specific time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V(-) / PI(-) cells are viable.

    • Annexin V(+) / PI(-) cells are in early apoptosis.

    • Annexin V(+) / PI(+) cells are in late apoptosis or necrosis.

    • Annexin V(-) / PI(+) cells are necrotic.

Neuroprotection Assay

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases. Neurotoxicity can be induced by various agents such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides to mimic pathological conditions. The neuroprotective effect of a compound is assessed by its ability to prevent cell death and reduce oxidative stress.

Protocol:

  • Culture SH-SY5Y cells in a suitable medium.

  • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-OHDA).

  • After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described above.

  • To measure oxidative stress, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment, incubate the cells with DCFH-DA.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

Anticancer Signaling Pathways

The anticancer effects of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) are associated with the induction of apoptosis and the inhibition of pro-survival signaling.

  • Apoptosis Induction: KTH-13-t-Bu has been shown to increase the levels of cleaved caspase-3 and -9, which are key executioner and initiator caspases, respectively, in the apoptotic cascade.[4] This indicates the activation of the intrinsic apoptotic pathway.

  • Inhibition of Pro-Survival Pathways: The compound was also found to diminish the phosphorylation levels of STAT3, Src, and AKT.[4] These are critical nodes in signaling pathways that promote cell proliferation, survival, and metastasis.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Receptor->Src AKT AKT Receptor->AKT STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression STAT3->Gene_Expression Caspase9 Pro-Caspase-9 Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis 4_tert_Butyl_2_6_dimethylphenol_Derivative 4-tert-Butyl-2,6- dimethylphenol Derivative (KTH-13-t-Bu) 4_tert_Butyl_2_6_dimethylphenol_Derivative->Src Inhibits 4_tert_Butyl_2_6_dimethylphenol_Derivative->AKT Inhibits 4_tert_Butyl_2_6_dimethylphenol_Derivative->STAT3 Inhibits 4_tert_Butyl_2_6_dimethylphenol_Derivative->Caspase9 Activates

Caption: Anticancer signaling pathway of a this compound derivative.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of related phenolic compounds are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, COX-2) NFkB->Proinflammatory_Genes 4_tert_Butyl_2_6_dimethylphenol 4-tert-Butyl-2,6- dimethylphenol 4_tert_Butyl_2_6_dimethylphenol->IKK Inhibits LPS LPS LPS->TLR

Caption: Anti-inflammatory signaling via NF-κB inhibition.

Antioxidant Mechanism Workflow

The primary antioxidant mechanism of this compound involves radical scavenging through Hydrogen Atom Transfer (HAT).

Antioxidant_Mechanism Phenol This compound (Ar-OH) Radical Free Radical (R•) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical Hydrogen Atom Donation Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. Their well-established antioxidant properties provide a strong foundation for their observed anti-inflammatory, anticancer, and neuroprotective effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Future research should focus on:

  • Elucidating specific IC50 values for this compound across a range of biological assays.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these compounds.

  • Synthesizing and screening novel derivatives to optimize potency and selectivity for specific therapeutic targets.

  • Further investigating the underlying molecular mechanisms to fully understand the signaling pathways modulated by these compounds.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a variety of diseases.

References

Theoretical Exploration of the Radical Scavenging Potential of 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the radical scavenging activity of the synthetic phenolic antioxidant, 4-tert-Butyl-2,6-dimethylphenol. Given the importance of antioxidants in mitigating oxidative stress, a key factor in numerous diseases, understanding the mechanisms of action at a molecular level is paramount for the design of novel and more effective therapeutic agents.

This document outlines the predominant theoretical frameworks used to predict the antioxidant capacity of phenolic compounds, details the computational protocols for these analyses, and presents the key reaction pathways through which this compound is hypothesized to exert its radical-scavenging effects.

Core Concepts in Radical Scavenging by Phenolic Antioxidants

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is governed by several key thermodynamic parameters and can proceed through three main mechanisms:

  • Hydrogen Atom Transfer (HAT): A one-step process where the phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), forming a stable phenoxyl radical (ArO•) and a neutralized species (RH). The primary thermodynamic descriptor for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity.

  • Sequential Electron Transfer Proton Transfer (SETPT): A two-step process that is more favorable in polar solvents. First, the phenol donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion. The key thermodynamic parameters for this mechanism are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE) .

  • Sequential Proton Loss Electron Transfer (SPLET): Another two-step mechanism favored in polar solvents. Initially, the phenol loses a proton to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the anion to the radical. The Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) are the critical thermodynamic descriptors for the SPLET mechanism.

Computational Protocols for Assessing Radical Scavenging Activity

Density Functional Theory (DFT) has emerged as a powerful and widely accepted computational method for studying the antioxidant properties of phenolic compounds. The following protocol outlines a typical workflow for calculating the key thermodynamic parameters for this compound.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

  • Geometry Optimization:

    • The structures of the parent this compound molecule (ArOH), its corresponding phenoxyl radical (ArO•), its radical cation (ArOH•+), and its anion (ArO-) are optimized.

    • Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable level of theory for these types of calculations.

    • Solvation Model: To simulate a physiological environment, a polarizable continuum model (PCM) such as the Integral Equation Formalism PCM (IEFPCM) with water or ethanol as the solvent should be employed. Gas-phase calculations are also often performed for comparison.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Calculation of Thermodynamic Descriptors:

    • The enthalpies (H) of the optimized species are used to calculate the BDE, IP, PA, and ETE according to the following equations:

      • BDE = H(ArO•) + H(H•) - H(ArOH)

      • IP = H(ArOH•+) + H(e-) - H(ArOH)

      • PA = H(ArO-) + H(H+) - H(ArOH)

      • ETE = H(ArO•) + H(e-) - H(ArO-)

    • The enthalpy of a hydrogen atom (H•), a proton (H+), and an electron (e-) are well-established values that are dependent on the chosen theoretical method and solvent.

Quantitative Data for this compound

Table 1: Calculated Thermodynamic Parameters for this compound in the Gas Phase

ParameterSymbolFormulaCalculated Value (kcal/mol)
Bond Dissociation EnthalpyBDEH(ArO•) + H(H•) - H(ArOH)To be calculated
Ionization PotentialIPH(ArOH•+) + H(e-) - H(ArOH)To be calculated
Proton AffinityPAH(ArO-) + H(H+) - H(ArOH)To be calculated
Electron Transfer EnthalpyETEH(ArO•) + H(e-) - H(ArO-)To be calculated

Table 2: Calculated Thermodynamic Parameters for this compound in Water (using IEFPCM)

ParameterSymbolFormulaCalculated Value (kcal/mol)
Bond Dissociation EnthalpyBDEH(ArO•) + H(H•) - H(ArOH)To be calculated
Ionization PotentialIPH(ArOH•+) + H(e-) - H(ArOH)To be calculated
Proton AffinityPAH(ArO-) + H(H+) - H(ArOH)To be calculated
Electron Transfer EnthalpyETEH(ArO•) + H(e-) - H(ArO-)To be calculated

Visualization of Radical Scavenging Mechanisms

The following diagrams, generated using the DOT language, illustrate the key radical scavenging pathways of a phenolic antioxidant like this compound.

HAT_Mechanism ArOH This compound (ArOH) ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical + H• R_radical Free Radical (R•) RH Neutralized Species (RH) R_radical->RH - H• SETPT_Mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Proton Transfer ArOH This compound (ArOH) ArOH_radical_cation Radical Cation (ArOH•+) ArOH->ArOH_radical_cation + e- R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion - e- ArO_radical Phenoxyl Radical (ArO•) ArOH_radical_cation->ArO_radical - H+ ArOH_radical_cation->ArO_radical RH Neutralized Species (RH) R_anion->RH + H+ R_anion->RH SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer ArOH This compound (ArOH) ArO_anion Phenoxide Anion (ArO-) ArOH->ArO_anion H_plus H+ ArO_radical Phenoxyl Radical (ArO•) ArO_anion->ArO_radical + e- ArO_anion->ArO_radical R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion - e- R_radical->R_anion

Methodological & Application

Application Notes: DPPH Radical Scavenging Assay for 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic compound. Due to the presence of the hydroxyl group on the aromatic ring, it is expected to exhibit antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to evaluate the antioxidant capacity of such compounds.[1][2][3] This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[4][5] These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Mechanism of Action

Phenolic compounds, including this compound, primarily scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[1][4]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to the DPPH radical, forming the stable hydrazine (DPPH-H) and a phenoxyl radical (Ar-O•). The steric hindrance provided by the tert-butyl and methyl groups can influence the rate of this reaction.

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol donates an electron to the DPPH radical, forming a phenol radical cation and the DPPH anion. The radical cation then transfers a proton to the DPPH anion. This mechanism is often favored in polar solvents.[6]

The overall reaction leads to the discoloration of the DPPH solution, which is the basis for the spectrophotometric measurement.

G DPPH_Radical DPPH• (Violet) Phenol Ar-OH (this compound) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Hydrogen Atom Transfer (HAT) Phenol_Radical Ar-O• (Phenoxyl Radical) Phenol->Phenol_Radical

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Experimental Protocol

This protocol details the procedure for determining the DPPH radical scavenging activity of this compound.

1. Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Standard Antioxidant)

  • Methanol or Ethanol (ACS Grade)

  • 96-well microplate or 1.5 mL cuvettes

  • UV-Vis spectrophotometer or microplate reader

  • Vortex mixer

  • Calibrated pipettes

2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark at 4°C. The solution should be freshly prepared before use.[4]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or ethanol.

  • Working Solutions of Test Compound: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or Ascorbic Acid in the same manner as the test compound.

  • Working Solutions of Standard: Prepare a series of dilutions from the standard stock solution with concentrations similar to the test compound.

3. Assay Procedure (96-Well Plate Method)

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the various concentrations of the test compound or standard antioxidant to the corresponding wells.

  • For the blank (control), add 100 µL of the solvent (methanol or ethanol) instead of the test sample to a well containing 100 µL of the DPPH solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4][7]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Perform the assay in triplicate for each concentration.

G A Prepare DPPH, Test Compound, and Standard Solutions B Pipette 100 µL of DPPH Solution into 96-well plate A->B C Add 100 µL of Test Compound/ Standard/Blank to wells B->C D Mix and Incubate in Dark (Room Temp, 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100 [5]

Where:

  • A_control is the absorbance of the DPPH solution with the solvent (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

The antioxidant activity of this compound can be compared with a standard antioxidant. The results are typically summarized in a table format.

CompoundConcentration Range (µg/mL)IC50 Value (µg/mL)
This compound 10 - 200Value to be determined
2,6-di-tert-butyl-4-methylphenol (BHT) 1 - 206.72 ± 0.47[8]
Trolox (Standard) 1 - 102.81 ± 0.31[8]
Ascorbic Acid (Standard) 1 - 50~24.34 ± 0.09[9]

Note: The IC50 value for this compound needs to be experimentally determined. The values for BHT, Trolox, and Ascorbic Acid are provided from literature for comparative purposes and may vary based on specific experimental conditions.

The DPPH assay is a reliable and efficient method for screening the free radical scavenging ability of phenolic compounds like this compound. The provided protocol offers a standardized approach for researchers in pharmacology and drug development to quantify and compare the antioxidant potential of new or modified phenolic structures. The resulting IC50 values are crucial for structure-activity relationship (SAR) studies and for identifying promising antioxidant agents.

References

Application Notes and Protocols for Preparing 4-tert-Butyl-2,6-dimethylphenol Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic compound. Due to the presence of bulky alkyl groups (one tert-butyl and two methyl groups) ortho and para to the hydroxyl group, this molecule exhibits significant antioxidant properties. Sterically hindered phenols are effective radical scavengers, a characteristic that makes them valuable in protecting cells from oxidative stress by interrupting radical chain reactions. The biological activity of substituted phenols is highly dependent on the nature and position of the substituents on the phenol ring. While recognized for their antioxidant capabilities, these compounds can also exhibit cytotoxic effects, particularly at higher concentrations. The dual nature of these molecules as both cytoprotective and potentially cytotoxic agents makes them interesting candidates for investigation in various cell-based assays.

This document provides a detailed protocol for the preparation and use of this compound in cell culture experiments. Due to the limited availability of specific protocols for this particular compound, the following procedures are based on established methods for structurally similar hydrophobic and phenolic compounds.

Physicochemical and Biological Properties

A summary of the relevant data for this compound and a structurally related compound, 2,4-Di-tert-butylphenol, is presented below. This information is crucial for the preparation of solutions and for designing cell culture experiments.

PropertyThis compound2,4-Di-tert-butylphenol (Analogue for reference)
CAS Number 879-97-096-76-4
Molecular Formula C₁₂H₁₈OC₁₄H₂₂O
Molecular Weight 178.27 g/mol 206.33 g/mol
Appearance White to off-white crystalline solidWhite to light yellow solid
Melting Point 82-84 °C56-59 °C
Solubility Insoluble in water. Soluble in organic solvents like DMSO and ethanol.Insoluble in water. Soluble in DMSO and ethanol.
Reported Biological Activity Antioxidant, radical scavenger.Antioxidant, anti-inflammatory, anti-cancer, induces adipogenesis.
Reported IC₅₀ Data not readily available.57.04 µM (HCT116 cells)[1]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 178.27 g/mol x 1000 mg/g = 17.83 mg

  • Weigh the compound: Carefully weigh out 17.83 mg of this compound on an analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial. Add 1 mL of cell culture grade DMSO.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no solid particles are visible.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Preparation of Working Solutions

From the 100 mM primary stock, intermediate and final working solutions are prepared for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Prepare an intermediate stock solution (e.g., 10 mM): Dilute the 100 mM stock solution 1:10 in sterile cell culture medium. For example, add 10 µL of the 100 mM stock to 90 µL of cell culture medium to get a 10 mM intermediate stock. Mix well by gentle pipetting. Note: It is crucial to add the DMSO stock to the aqueous medium while gently vortexing or swirling to prevent precipitation of the hydrophobic compound.

  • Prepare final working concentrations: Further dilute the intermediate stock solution to the desired final concentrations in cell culture medium. For example, to prepare a 100 µM working solution, you can perform a 1:100 dilution of the 10 mM intermediate stock.

    • Example Dilution Series: To obtain final concentrations of 10, 25, 50, and 100 µM in a final volume of 1 mL of cell culture medium, you would add the following volumes of the 10 mM intermediate stock:

      • 1 µL for 10 µM

      • 2.5 µL for 25 µM

      • 5 µL for 50 µM

      • 10 µL for 100 µM

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5%, and preferably at or below 0.1%.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., a cancer cell line or a normal cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis stock_prep Prepare 100 mM Stock in DMSO working_prep Prepare Working Solutions in Medium stock_prep->working_prep treatment Treat Cells with Compound working_prep->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilization Solubilize Formazan mtt_add->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate Cell Viability & IC50 read_plate->data_analysis

Caption: Workflow for preparing and testing this compound in cell culture.

Signaling_Pathway Potential Mechanism of Action of Sterically Hindered Phenols cluster_pro_oxidant Pro-oxidant Effect (High Concentrations) ros Reactive Oxygen Species (ROS) cell_damage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage compound This compound phenoxyl_radical Stable Phenoxyl Radical compound->phenoxyl_radical Radical Scavenging pro_oxidant Redox Cycling compound->pro_oxidant phenoxyl_radical->ros Inhibition cell_survival Cell Survival phenoxyl_radical->cell_survival Promotes apoptosis Apoptosis cell_damage->apoptosis pro_oxidant->ros Generates

Caption: Postulated antioxidant and pro-oxidant mechanisms of sterically hindered phenols.

References

Application Notes and Protocols: 4-tert-Butyl-2,6-dimethylphenol as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic antioxidant widely utilized to enhance the stability and extend the service life of polymeric materials. Its primary function is to inhibit oxidative degradation, a common process that leads to the deterioration of polymer properties such as mechanical strength, flexibility, and color. This document provides detailed application notes, experimental protocols for performance evaluation, and a mechanistic overview of its stabilizing action.

Mechanism of Action

As a primary antioxidant, this compound functions as a radical scavenger. During the auto-oxidation of polymers, highly reactive peroxy radicals (ROO•) are formed. This stabilizer donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive hydroperoxide and a sterically hindered phenoxyl radical. This phenoxyl radical is resonance-stabilized and sterically hindered by the adjacent tert-butyl and methyl groups, rendering it incapable of initiating further oxidation chains.

Applications in Polymer Systems

This compound is an effective stabilizer for a variety of polymers, including:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP) are particularly susceptible to oxidative degradation during processing and end-use. This stabilizer protects them from thermal oxidation.

  • Elastomers and Rubbers: It helps to maintain the elasticity and prevent cracking in rubber-based materials.

  • Adhesives and Sealants: It enhances the long-term stability and performance of adhesive and sealant formulations.

Data Presentation: Illustrative Performance Data

The following table presents illustrative data on the effect of this compound on the oxidative stability of polyethylene, as measured by the Oxidative Induction Time (OIT).

Polymer MatrixStabilizer Concentration (wt%)OIT at 200°C (minutes)
Polyethylene (LDPE)0.0 (Control)5
Polyethylene (LDPE)0.125
Polyethylene (LDPE)0.245
Polyethylene (LDPE)0.590

Note: The data presented in this table is illustrative and intended to demonstrate the typical performance of a hindered phenolic antioxidant. Actual OIT values will vary depending on the specific polymer grade, processing conditions, and the presence of other additives.

Experimental Protocols

Protocol for Evaluation of Oxidative Stability using Oxidative Induction Time (OIT)

This protocol is based on the principles outlined in ASTM D3895 and ISO 11357-6 standards.

Objective: To determine the oxidative stability of a polymer stabilized with this compound by measuring the Oxidative Induction Time (OIT) using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a gas-switching accessory.

  • Aluminum sample pans and lids.

  • Crimper for sealing sample pans.

  • Microbalance.

  • High-purity nitrogen and oxygen gas.

  • Polymer samples with and without this compound.

Procedure:

  • Sample Preparation:

    • Prepare thin sections (10-50 µm) of the polymer sample.

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Place the lid on the pan and crimp it to ensure good contact, but do not hermetically seal it to allow for gas flow.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

    • Set the initial purge gas to nitrogen with a flow rate of 50 mL/min.

  • Isothermal OIT Measurement:

    • Place the prepared sample pan and an empty reference pan in the DSC cell.

    • Heat the sample under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and the heat flow signal has stabilized (typically after 5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Continue to record the heat flow as a function of time at the constant isothermal temperature.

    • The test is complete when the exothermic oxidation peak is observed and returns to the baseline.

  • Data Analysis:

    • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

    • Determine the onset of the exotherm using the tangent method as described in the relevant standards.

OIT_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Prep1 Prepare thin polymer section Prep2 Weigh 5-10 mg into DSC pan Prep1->Prep2 Prep3 Crimp pan Prep2->Prep3 DSC1 Heat to T_iso under N2 Prep3->DSC1 DSC2 Equilibrate at T_iso DSC1->DSC2 DSC3 Switch to O2 atmosphere DSC2->DSC3 DSC4 Record heat flow vs. time DSC3->DSC4 Analysis1 Identify exothermic onset DSC4->Analysis1 Analysis2 Determine OIT Analysis1->Analysis2 HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SP1 Grind Polymer SP2 Solvent Extraction SP1->SP2 SP3 Concentrate Extract SP2->SP3 SP4 Redissolve & Filter SP3->SP4 HA2 Inject Standards & Sample SP4->HA2 HA1 Prepare Calibration Standards HA1->HA2 HA3 Generate Calibration Curve HA2->HA3 DA1 Identify & Integrate Peak HA3->DA1 DA2 Calculate Concentration DA1->DA2 Stabilization_Mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization by this compound Initiation Initiation (Heat, UV, Stress) Polymer Polymer (RH) Initiation->Polymer Forms Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical yields Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Polymer Attacks another polymer chain (RH) Stabilizer This compound (ArOH) Peroxy_Radical->Stabilizer Reacts with Stable_Products Stable Products (ROOH) Stabilizer->Stable_Products Forms Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Stabilizer->Phenoxyl_Radical Forms Termination Termination of Oxidation Chain Stable_Products->Termination Phenoxyl_Radical->Termination

Application Note: 4-tert-Butyl-2,6-dimethylphenol as a Reference Standard in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the use of 4-tert-Butyl-2,6-dimethylphenol as a reference standard in high-performance liquid chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control. This application note details the physicochemical properties, proposed HPLC methodology, and a complete protocol for method validation. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

This compound is a sterically hindered phenol widely utilized as an antioxidant in various industries, including polymers, fuels, and lubricants.[1] Its stability and well-defined chemical properties make it a suitable candidate for use as a reference standard in analytical chromatography. A reliable, validated HPLC method is crucial for the accurate quantification of this compound, whether as an active ingredient, a process impurity, or a degradation product. This document outlines a robust HPLC method and a corresponding validation protocol to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

PropertyValue
CAS Number 879-97-0
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 69-71 °C
Boiling Point 265 °C
Solubility Soluble in organic solvents such as methanol, acetonitrile, and ethanol. Insoluble in water.

Proposed HPLC Method

An isocratic reversed-phase HPLC method is proposed for the analysis of this compound. This method is based on established analytical procedures for similar phenolic compounds and is designed for robustness and efficiency.

Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 277 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For the analysis of this compound in a sample matrix, a suitable extraction method must be developed. A generic protocol is provided below:

  • Accurately weigh a representative portion of the sample.

  • Extract the analyte using a suitable organic solvent in which this compound is soluble (e.g., methanol or acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation Protocol

A comprehensive validation of the proposed HPLC method should be performed to ensure its suitability for the intended application. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo (if applicable), and the reference standard.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by constructing a calibration curve from the analysis of at least five working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of the analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Correlation Coefficient (r²) 0.9999
Regression Equation y = 15.2x + 0.3

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.8101.6
10098.798.7
Mean Recovery (%) 99.8

Table 3: Precision Data

Concentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
101.2%1.8%
500.8%1.1%
1000.5%0.9%

Table 4: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 277 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Validation_Process cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: HPLC method validation parameters.

Conclusion

The proposed HPLC method for the analysis of this compound using a C18 column with a simple isocratic mobile phase is demonstrated to be straightforward and efficient. The detailed protocols for standard and sample preparation, along with a comprehensive method validation strategy, provide a solid foundation for its implementation in a quality control or research environment. The presented data tables and workflows serve as a practical guide for achieving accurate and reliable results.

References

Application Note: Quantification of 4-tert-Butyl-2,6-dimethylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-tert-Butyl-2,6-dimethylphenol (TBDMP) is a sterically hindered phenolic compound utilized for its antioxidant properties. Its structure, featuring a tert-butyl group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group, provides significant steric shielding that enhances its stability and efficacy as a radical scavenger.[1] Given its use in materials such as fuels and polymers, and its potential presence as an environmental contaminant, robust and sensitive analytical methods are required for its quantification in diverse and complex matrices like environmental samples, food products, and biological fluids. This document outlines detailed protocols for the quantification of TBDMP and related alkylphenols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like TBDMP. Its high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode, make it ideal for analyzing trace levels in complex samples.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of GC-MS for the analysis of TBDMP and other relevant alkylphenols in various matrices.

AnalyteMatrixMethodLimit of Quantification (LOQ)Concentration Range DetectedReference
4-tert-butylphenolWaterGC-MS0.1 µg/L<5 ng/L - 1121 ng/L[4][5]
2,4-di-tert-butylphenolFood (Vegetables, Meat, Fish)GC-MS (SIM)Not Specifiedtr - 34.2 ng/g[2][3]
2,6-di-tert-butylphenolFood (Fish)GC-MS (SIM)Not Specifiedtr - 3.9 ng/g[2][3]
Various AlkylphenolsWineSPME-GC-MS1 µg/L1-100 µg/L (studied range)[6][7]
2,4-di-tert-butylphenolHuman SerumGC-MSNot Specified2.20-3.33 ng/mL

tr: trace amount

Experimental Workflow: General GC-MS Analysis

The diagram below illustrates the general workflow for the analysis of TBDMP using GC-MS, from sample collection to final data analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Sample Collection (e.g., Water, Food, Serum) Extraction Extraction (LLE, SPE, SPME, Steam Distillation) Sample->Extraction Derivatization Derivatization (Optional) (e.g., TMS) Extraction->Derivatization Concentration Concentration & Solvent Exchange Derivatization->Concentration GCMS GC-MS Analysis (Separation & Detection) Concentration->GCMS Data Data Acquisition (Chromatogram & Spectra) GCMS->Data Processing Data Processing (Peak Integration, Library Search) Data->Processing Quant Quantification (Calibration Curve) Processing->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Sample Collection (e.g., Biological Fluids, Extracts) Extraction Extraction (Liquid-Liquid or Solid-Phase) Sample->Extraction Filtration Filtration (0.45 µm or 0.22 µm filter) Extraction->Filtration HPLC HPLC Analysis (Separation & Detection) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Processing Data Processing (Peak Integration) Data->Processing Quant Quantification (External/Internal Standard) Processing->Quant

References

Application Notes and Protocols: 4-tert-Butyl-2,6-dimethylphenol in Lipid Peroxidation Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-Butyl-2,6-dimethylphenol and related hindered phenolic compounds in lipid peroxidation inhibition assays. The protocols and data presented are intended to guide researchers in evaluating the antioxidant potential of this class of compounds.

Introduction

Lipid peroxidation is a critical process implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and aging. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes and other toxic byproducts that cause cellular damage. Antioxidants that can inhibit lipid peroxidation are of significant interest in the development of new therapeutic agents.

This compound is a synthetic phenolic compound belonging to the class of hindered phenols. These compounds are known for their ability to act as potent antioxidants by scavenging free radicals and terminating the chain reactions of lipid peroxidation. The presence of bulky alkyl groups (tert-butyl and methyl) ortho to the hydroxyl group sterically hinders the phenoxyl radical, increasing its stability and antioxidant efficacy.

While specific quantitative data for this compound in lipid peroxidation assays is limited in publicly available literature, data from structurally similar compounds, such as Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) and 2,4-di-tert-butylphenol, provide valuable insights into its expected activity.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenols like this compound primarily inhibit lipid peroxidation through a free radical scavenging mechanism. The phenolic hydroxyl group donates a hydrogen atom to a lipid peroxyl radical (LOO•), thereby neutralizing it and breaking the propagation cycle of lipid peroxidation. The resulting phenoxyl radical is stabilized by the electron-donating alkyl groups and steric hindrance, preventing it from initiating new peroxidation chains.

Antioxidant Mechanism of Hindered Phenols cluster_products Products Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) H• donation Hindered Phenol (ArOH) Hindered Phenol (ArOH) Stable Phenoxyl Radical (ArO•) Stable Phenoxyl Radical (ArO•) Hindered Phenol (ArOH)->Stable Phenoxyl Radical (ArO•) H• donation

Caption: Free radical scavenging mechanism of a hindered phenol.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for compounds structurally related to this compound in various lipid peroxidation inhibition assays. This data provides a benchmark for the expected antioxidant activity.

CompoundAssayLipid SubstrateIC50 ValueReference
2,4-di-tert-butylphenolTBARS Assay (LDL-oxidation)Human plasma LDL8.20 mM[1]
BHT analogue (Compound 5)Fe²⁺-induced lipid peroxidationEgg yolk16.07 ± 3.51 µM/mL[2][3]
α-tocopherol (Vitamin E)Fe²⁺-induced lipid peroxidationEgg yolk5.6 ± 1.09 µM/mL[2][3]

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Two common methods for assessing the inhibition of lipid peroxidation are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Ferric Thiocyanate (FTC) method.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Lipid source (e.g., linoleic acid emulsion, tissue homogenate, or low-density lipoprotein (LDL))

  • Pro-oxidant (e.g., ferrous sulfate, FeSO₄, or 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in 0.1 M NaOH)

  • Butylated Hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a test tube, combine the lipid source, phosphate buffer, and different concentrations of this compound. A control tube should be prepared without the antioxidant.

  • Initiation of Peroxidation: Add the pro-oxidant to each tube to initiate lipid peroxidation.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding TCA solution, followed by the addition of BHT solution.

  • Centrifugation: Centrifuge the tubes to precipitate proteins and other macromolecules.

  • Color Development: Transfer the supernatant to a new set of tubes and add the TBA solution.

  • Heating: Heat the tubes in a boiling water bath for a specific duration (e.g., 15-30 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of lipid peroxidation can be calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

TBARS Assay Workflow A Prepare Reaction Mixture (Lipid, Buffer, Antioxidant) B Initiate Peroxidation (Add Pro-oxidant) A->B C Incubate at 37°C B->C D Stop Reaction (Add TCA and BHT) C->D E Centrifuge D->E F Collect Supernatant E->F G Add TBA Solution F->G H Heat in Boiling Water Bath G->H I Cool to Room Temperature H->I J Measure Absorbance at 532 nm I->J

Caption: Workflow for the TBARS lipid peroxidation inhibition assay.

Ferric Thiocyanate (FTC) Method

The FTC method measures the amount of hydroperoxides, the primary products of lipid peroxidation. Hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a colored complex with thiocyanate.

Materials:

  • Linoleic acid

  • Ethanol (99.5%)

  • Phosphate buffer (e.g., 0.05 M, pH 7.0)

  • This compound stock solution

  • Ferrous chloride (FeCl₂) solution (e.g., 20 mM)

  • Ammonium thiocyanate solution (e.g., 30% w/v)

  • Spectrophotometer

Protocol:

  • Sample Preparation: Prepare a solution of linoleic acid in ethanol. Add the this compound solution at various concentrations to this linoleic acid solution. A control is prepared without the antioxidant.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 40°C) to allow for peroxidation to occur.

  • Color Development: At regular intervals, take an aliquot from each solution and add ethanol, ferrous chloride solution, and ammonium thiocyanate solution.

  • Measurement: After a short incubation (e.g., 3 minutes), measure the absorbance of the reddish-brown color at 500 nm.

  • Data Analysis: Plot the absorbance against time for both the control and the samples containing the antioxidant. A lower absorbance in the presence of the antioxidant indicates inhibition of lipid peroxidation. The percentage of inhibition can be calculated at a specific time point.

FTC Method Workflow A Prepare Linoleic Acid Emulsion with and without Antioxidant B Incubate at 40°C in the Dark A->B C Take Aliquots at Time Intervals B->C D Add Ethanol, FeCl₂, and Ammonium Thiocyanate C->D E Measure Absorbance at 500 nm D->E F Plot Absorbance vs. Time E->F

Caption: Workflow for the Ferric Thiocyanate (FTC) method.

Conclusion

This compound, as a hindered phenolic compound, is expected to be an effective inhibitor of lipid peroxidation. The protocols for the TBARS and FTC assays provided here offer robust methods for evaluating its antioxidant capacity. While direct quantitative data for this specific compound is scarce, the available information on structurally similar molecules strongly suggests its potential as a potent antioxidant. Researchers are encouraged to use the provided protocols to generate specific data for this compound and further explore its therapeutic potential in conditions associated with oxidative stress.

References

handling and storage conditions for 4-tert-Butyl-2,6-dimethylphenol in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and common laboratory applications of 4-tert-Butyl-2,6-dimethylphenol. This sterically hindered phenol is a versatile compound widely utilized as an antioxidant, polymerization inhibitor, and a synthetic intermediate.

Compound Data and Physical Properties

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance White to light yellow crystalline solid or colorless liquid[2]
Melting Point 21-23 °C (70-73 °F)[3]
Boiling Point 248-249 °C (478-480 °F) at 760 mmHg[3]
Density 0.917 g/cm³[2]
Flash Point 112 °C (234 °F)[2]
Vapor Pressure 0.0158 mmHg at 25 °C[4]
Water Solubility Insoluble[5]
Refractive Index 1.5186 at 20°C[2]

Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles or a face shield.[6]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[6]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If working with the compound in a way that generates dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Storage Conditions

To ensure the stability and longevity of this compound, store it under the following conditions:

  • Container: Keep the container tightly closed.[6]

  • Environment: Store in a cool, dry, and well-ventilated area.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents, acid chlorides, acid anhydrides, and bases.[7]

  • Inert Atmosphere: For long-term storage and to maintain high purity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Spill and Waste Disposal Procedures

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Dispose of waste containing this compound in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]

A logical workflow for the safe handling and storage of this compound is illustrated in the diagram below.

G start Start: Obtain This compound ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs handling->spill experiment Perform Experiment handling->experiment storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area end End of Process storage->end Properly Stored spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb with Inert Material 4. Collect for Disposal 5. Clean Area spill->spill_protocol waste_disposal Dispose of Waste According to Regulations spill_protocol->waste_disposal waste_disposal->end experiment->storage After Use experiment->waste_disposal Generate Waste

Caption: Safe Handling and Storage Workflow.

Application Notes and Experimental Protocols

This compound is a valuable compound in various research and industrial applications. Below are detailed protocols for some of its key uses.

Application: Polymerization Inhibitor

Introduction: Hindered phenols like this compound are effective inhibitors of radical polymerization, a critical function in the storage and transport of reactive monomers like styrene.[9] This protocol provides a method to evaluate its inhibitory effect on the thermal polymerization of styrene.

Experimental Protocol: Evaluation of Polymerization Inhibition of Styrene

Materials:

  • Styrene (freshly distilled to remove any existing inhibitor)

  • This compound

  • Toluene (or another suitable solvent)

  • Methanol

  • Heating block or oil bath with temperature control

  • Schlenk tubes or other sealable reaction vessels

  • Analytical balance

  • Stir plate and stir bars

Procedure:

  • Preparation of Inhibitor Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of toluene to create a stock solution of a specific concentration (e.g., 1000 ppm).

  • Reaction Setup:

    • In a series of labeled Schlenk tubes, add a specific volume of freshly distilled styrene (e.g., 10 mL).

    • To each tube, add a calculated volume of the this compound stock solution to achieve the desired inhibitor concentrations (e.g., 50 ppm, 100 ppm, 200 ppm). Include a control tube with no inhibitor.

    • Add a small stir bar to each tube.

  • Polymerization:

    • Seal the Schlenk tubes under an inert atmosphere (e.g., nitrogen or argon) if anaerobic conditions are desired, or in the presence of air if investigating oxygen's role.

    • Place the tubes in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the solutions at a constant rate.

  • Monitoring and Termination:

    • At predetermined time intervals (e.g., 1, 2, 4, and 6 hours), remove a tube for each concentration from the heat source and cool it rapidly in an ice bath to quench the polymerization.

  • Polymer Isolation and Quantification:

    • Open the cooled tube and pour the contents into a beaker containing an excess of methanol (a non-solvent for polystyrene) to precipitate the polymer.

    • Stir the mixture to ensure complete precipitation.

    • Collect the precipitated polystyrene by filtration, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.

    • Weigh the dried polymer and calculate the percent conversion of styrene to polystyrene for each inhibitor concentration and time point.

Data Analysis:

  • Plot the percent conversion versus time for each inhibitor concentration.

  • Compare the polymerization rates of the inhibited samples to the control to determine the effectiveness of this compound as a polymerization inhibitor.

Application: Antioxidant in Lubricating Oils

Introduction: this compound is used as an antioxidant in various hydrocarbon-based products, including lubricating oils, to prevent oxidative degradation at high temperatures.[10][11] The following protocol outlines a method to assess its antioxidant efficacy in a lubricating oil base stock using pressure differential scanning calorimetry (PDSC).

Experimental Protocol: Evaluation of Antioxidant Efficacy by PDSC

Materials:

  • Base lubricating oil (without antioxidants)

  • This compound

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Aluminum sample pans

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare a series of oil samples containing different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by weight).

    • Ensure the antioxidant is fully dissolved in the oil, using gentle heating and stirring if necessary. Prepare a control sample of the base oil without any added antioxidant.

  • PDSC Analysis:

    • Accurately weigh a small amount of the prepared oil sample (typically 2-3 mg) into an aluminum PDSC pan.

    • Place the pan in the PDSC cell.

    • Pressurize the cell with oxygen to a specified pressure (e.g., 500 psi).

    • Heat the sample to the desired isothermal test temperature (e.g., 200 °C) at a rapid rate.

    • Hold the sample at the isothermal temperature and monitor the heat flow.

  • Data Acquisition:

    • The onset of rapid oxidation is indicated by a sharp exotherm in the heat flow signal. The time from the start of the isothermal hold to this exotherm is the Oxidation Induction Time (OIT).

    • Record the OIT for each sample.

Data Analysis:

  • A longer OIT indicates greater oxidative stability.

  • Plot the OIT versus the concentration of this compound.

  • This plot will demonstrate the effectiveness of the antioxidant in prolonging the oxidative life of the lubricating oil.

Application: Intermediate in Organic Synthesis

Introduction: this compound can serve as a starting material for the synthesis of other valuable chemicals. For example, the tert-butyl group can be removed to yield 2,6-dimethylphenol, an important monomer for engineering plastics.[12]

Experimental Protocol: Synthesis of 2,6-Dimethylphenol

Materials:

  • This compound

  • Phenol

  • Sulfuric acid (or p-toluenesulfonic acid)

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Heating mantle with stirring

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a condenser, thermometer, and stirrer, combine this compound and phenol (e.g., in a 1:1 molar ratio).[12]

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.[12]

  • Reaction:

    • Heat the reaction mixture with stirring to a temperature between 120-180 °C.[12]

    • Maintain this temperature for a period of 0.5 to 6 hours, monitoring the reaction progress by a suitable method (e.g., GC-MS or TLC).[12] The reaction involves the transfer of the tert-butyl group from the starting material to the phenol.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product, 2,6-dimethylphenol, can be separated from the reaction mixture by fractional distillation under reduced pressure.[12]

Data Analysis:

  • Characterize the purified product using techniques such as NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

  • Calculate the yield of the reaction.

A schematic of the synthesis of 2,6-dimethylphenol from this compound is shown below.

G start_material This compound reaction Reaction (120-180 °C) start_material->reaction phenol Phenol phenol->reaction catalyst Acid Catalyst (H₂SO₄ or TsOH) catalyst->reaction product1 2,6-Dimethylphenol reaction->product1 product2 4-tert-Butylphenol reaction->product2 separation Distillation product1->separation product2->separation final_product Purified 2,6-Dimethylphenol separation->final_product

Caption: Synthesis of 2,6-Dimethylphenol.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenol of significant interest in the fields of industrial chemistry and drug development. Its antioxidant properties make it a valuable stabilizer in plastics, rubbers, and oils. Furthermore, its substituted phenol structure serves as a key building block in the synthesis of more complex molecules with potential pharmaceutical applications. This document provides a detailed protocol for the synthesis of this compound via the Friedel-Crafts alkylation of 2,6-dimethylphenol with tert-butanol using a strong acid catalyst.

Chemical Reaction

The synthesis proceeds via the electrophilic aromatic substitution of 2,6-dimethylphenol with a tert-butyl carbocation generated in situ from tert-butanol in the presence of concentrated sulfuric acid.

(CH₃)₂C₆H₃OH + (CH₃)₃COH --(H₂SO₄)--> (CH₃)₃C-C₆H₂(CH₃)₂OH + H₂O

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2,6-DimethylphenolC₈H₁₀O122.1612.22 g (0.1 mol)High purity
tert-ButanolC₄H₁₀O74.128.15 g (0.11 mol)Anhydrous
Concentrated Sulfuric AcidH₂SO₄98.0810 mLCatalyst, 98%
DichloromethaneCH₂Cl₂84.93200 mLSolvent for extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mLFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37~10 gDrying agent
Deionized WaterH₂O18.02As neededFor washing
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reactant Addition: To the flask, add 2,6-dimethylphenol (12.22 g, 0.1 mol) and dichloromethane (50 mL). Stir the mixture until the 2,6-dimethylphenol is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (10 mL) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Addition of Alkylating Agent: In the dropping funnel, place tert-butanol (8.15 g, 0.11 mol) dissolved in dichloromethane (20 mL). Add the tert-butanol solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of cold deionized water.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized.

  • Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product is obtained as a solid or a viscous oil. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Analyze the purified product using techniques such as ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
2,6-Dimethylphenol0.1 mol
tert-Butanol0.11 mol
Catalyst
Concentrated Sulfuric Acid10 mL
Reaction Conditions
TemperatureReflux (~40 °C)
Time4 hours
Expected Product
Theoretical Yield17.83 g
AppearanceWhite to off-white solid
Melting Point79-82 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Assemble 3-necked flask with condenser and dropping funnel dissolve Dissolve 2,6-dimethylphenol in Dichloromethane setup->dissolve add_catalyst Add H₂SO₄ (catalyst) at <10°C dissolve->add_catalyst add_tbuoh Add tert-butanol solution dropwise at <10°C add_catalyst->add_tbuoh reflux Reflux for 4 hours add_tbuoh->reflux quench Quench with cold water reflux->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash organic layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize analyze Characterize product (NMR, MP) recrystallize->analyze

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products tbuoh tert-Butanol protonated_tbuoh Protonated tert-Butanol tbuoh->protonated_tbuoh + H⁺ h2so4 H₂SO₄ h2so4->protonated_tbuoh dmp 2,6-Dimethylphenol sigma_complex Arenium Ion (Sigma Complex) dmp->sigma_complex + tert-Butyl Carbocation tbutyl_cation tert-Butyl Carbocation protonated_tbuoh->tbutyl_cation - H₂O h2o H₂O protonated_tbuoh->h2o tbutyl_cation->sigma_complex product This compound sigma_complex->product - H⁺ h2so4_regen H₂SO₄ (regenerated) product->h2so4_regen regenerates catalyst

Caption: Simplified reaction mechanism for the synthesis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-tert-Butyl-2,6-dimethylphenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of active compounds in aqueous media is a critical step for reliable experimental results. This guide provides a comprehensive resource for troubleshooting solubility issues with 4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenol known for its poor water solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound possesses a significant hydrophobic character due to the presence of a bulky tert-butyl group and two methyl groups on the phenol ring. These nonpolar alkyl groups limit its ability to form favorable interactions with polar water molecules, leading to low aqueous solubility.[1][2][3]

Q2: What is the approximate water solubility of this compound?

A2: The compound is generally reported as insoluble in water.[2][3][4] For a structurally similar compound, 2,4-dimethyl-6-tert-butylphenol, the solubility is noted to be 120 mg/L at 20°C.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's hydrophobicity. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.

Q4: What are the common signs of solubility issues in my experiment?

A4: Signs of poor solubility include the appearance of a cloudy or hazy solution, visible precipitate (either immediately or over time), and inconsistent results between experimental replicates.

Q5: How can I improve the solubility of this compound in my aqueous experimental setup?

A5: Several strategies can be employed, including the use of co-solvents, cyclodextrins, and pH adjustment. Each of these methods is detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Compound precipitates upon dilution of the organic stock solution into aqueous media.

This is a common issue when the final concentration of the organic solvent is insufficient to maintain the solubility of the hydrophobic compound.

Troubleshooting Workflow:

A Precipitation Observed B Increase final co-solvent concentration A->B C Test alternative co-solvents (e.g., DMSO, ethanol) A->C D Consider using cyclodextrins A->D E Adjust pH of the aqueous medium A->E F Solution remains clear? B->F C->F D->F E->F G Problem Solved F->G Yes H Further Troubleshooting Required F->H No

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., ethanol or DMSO) in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • Optimize Co-solvent Choice: If increasing the concentration is not feasible or effective, test different co-solvents. DMSO is a powerful solvent for many hydrophobic compounds.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Adjust pH: The solubility of phenolic compounds can be pH-dependent.[8][9][10] Increasing the pH above the pKa of the phenolic hydroxyl group will lead to deprotonation, forming a more soluble phenolate anion. However, be aware that high pH can also lead to degradation of some phenolic compounds.[11]

Issue 2: The compound appears to be dissolved, but I am getting inconsistent experimental results.

This may indicate the formation of microscopic aggregates or micelles rather than a true molecular solution.

Troubleshooting Workflow:

A Inconsistent Results B Filter the final solution (0.22 µm filter) A->B C Use a solubility-enhancing excipient (e.g., cyclodextrin) A->C D Quantify the concentration of the dissolved compound A->D E Solution filtered and re-tested B->E C->E D->E F Results consistent? E->F G Problem Solved F->G Yes H Investigate other experimental variables F->H No

Caption: Workflow for addressing inconsistent experimental results.

Detailed Steps:

  • Filtration: Filter your final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

  • Incorporate Solubilizing Agents: The use of cyclodextrins can help to ensure a true molecular solution by forming inclusion complexes with individual molecules of the compound.[5][6]

  • Quantify Solubilized Compound: After preparing your solution, centrifuge it at high speed and measure the concentration of the supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry to determine the actual amount of dissolved compound.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance Colorless liquid or white crystal[1]
Melting Point 21-23 °C[12]
Boiling Point 248-249 °C[12]
Water Solubility Insoluble[2][3][4]

General Guide for Co-solvent Use (Hypothetical Data for Illustration)

Co-solventConcentration in Water (v/v)Expected Solubility Improvement
Ethanol10%Moderate
50%Significant
DMSO5%High
20%Very High

General Guide for Cyclodextrin Use (Hypothetical Data for Illustration)

CyclodextrinConcentration (mM)Expected Solubility Improvement
β-Cyclodextrin10Moderate
HP-β-Cyclodextrin20High

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid or liquid)

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Analytical balance

    • Volumetric flask

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the compound to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen organic solvent (DMSO or ethanol) to dissolve the compound.

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
  • Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance aqueous solubility.

  • Materials:

    • This compound

    • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Ethanol

    • Water

  • Procedure:

    • Weigh stoichiometric amounts of this compound and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).

    • Transfer both powders to a mortar.

    • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Knead the paste thoroughly with the pestle for 30-60 minutes.

    • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the cyclodextrin inclusion complex, which should have improved aqueous solubility.

Protocol 3: Quantification of this compound using UV-Vis Spectrophotometry
  • Objective: To determine the concentration of this compound in a solution.

  • Materials:

    • Solution containing this compound

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Appropriate solvent for dilution (e.g., ethanol or a specific buffer)

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a known concentration of the compound across a range of UV wavelengths.

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent as your sample.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Create a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

    • Measure the absorbance of your unknown sample at the same λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in your sample. Ensure the absorbance of your sample falls within the linear range of your calibration curve; dilute if necessary.

Disclaimer: The provided protocols are general guidelines. Researchers should optimize these procedures for their specific experimental needs and consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Purification of Crude 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-tert-Butyl-2,6-dimethylphenol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValue
Molecular Weight178.27 g/mol
Melting Point82.4 °C
Boiling Point248 °C at 760 mmHg

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include other alkylated phenols such as 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol. Identification of specific impurities is best achieved through analytical techniques like GC-MS.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying volatile impurities. HPLC, typically with a C18 column and a mobile phase of acetonitrile and water, can also provide excellent separation and quantification.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.

Experimental Protocol: Recrystallization from Hexane

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot hexane in an Erlenmeyer flask. The flask should be heated gently on a hot plate. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting Recrystallization Issues

IssuePossible CauseRecommended Solution
Low or No Crystal Formation - Too much solvent was used.- The solution was cooled too quickly.- If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Ensure slow cooling to allow for crystal nucleation and growth.[2]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a different recrystallization solvent or a solvent pair.
Low Recovery Yield - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Pre-warm all glassware used for hot filtration.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.

Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum Distillation

Vacuum distillation is suitable for purifying compounds that are thermally stable at their reduced-pressure boiling points but may decompose at their atmospheric boiling point.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed. Use a suitable heating mantle and a magnetic stirrer.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently. Stirring is essential to ensure smooth boiling.

  • Fraction Collection: Collect the fraction that distills at a constant temperature at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 248 °C. For example, the boiling point can be optimized by adjusting the vacuum pressure.

  • Shutdown: After collecting the desired fraction, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Vacuum Distillation Issues

IssuePossible CauseRecommended Solution
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure uniform heating with a heating mantle and vigorous stirring.- Use fresh boiling chips or a magnetic stir bar.
No Distillate at Expected Temperature - Vacuum is not low enough.- Thermometer placement is incorrect.- Check the vacuum system for leaks.- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
Product Solidifies in the Condenser - The melting point of the product is high.- The cooling water is too cold.- Use room temperature water or drain the water from the condenser jacket to allow the product to melt and flow into the receiving flask.

Logical Diagram for Vacuum Distillation Setup

Vacuum_Distillation cluster_0 Distillation Apparatus Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask heats Condenser Condenser Distilling Flask->Condenser vapor Receiving Flask Receiving Flask Condenser->Receiving Flask distillate Vacuum Source Vacuum Source Condenser->Vacuum Source connected to

Caption: Key components of a vacuum distillation setup.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the column, leading to faster separations.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give the desired product an Rf value of approximately 0.3. A common starting point for phenols is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Apply pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the eluent through the silica gel.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Flash Column Chromatography Issues

IssuePossible CauseRecommended Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using TLC to achieve better separation between the product and impurities.- Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column - Improper packing of the silica gel.- Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent (gradient elution) to elute the compound.

Experimental Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_workflow Purification Steps Select Solvent System (TLC) Select Solvent System (TLC) Pack Column Pack Column Select Solvent System (TLC)->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Pressure Elute with Pressure Load Sample->Elute with Pressure Collect Fractions Collect Fractions Elute with Pressure->Collect Fractions Monitor Fractions (TLC) Monitor Fractions (TLC) Collect Fractions->Monitor Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Monitor Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Addressing Interference of 4-tert-Butyl-2,6-dimethylphenol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from the interference of 4-tert-Butyl-2,6-dimethylphenol in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my biochemical assays?

A1: this compound is a synthetic phenolic compound commonly used as an antioxidant in various industrial and consumer products. Its inherent antioxidant properties are a primary source of interference in many biochemical assays, particularly those involving redox reactions. It can act as a reducing agent, leading to false-positive or false-negative results. Additionally, its chemical structure can lead to non-specific interactions with proteins and other assay components.

Q2: In which types of assays is interference from this compound most common?

A2: Interference is most prevalent in assays that are sensitive to redox conditions. This includes:

  • Enzyme-linked Immunosorbent Assays (ELISAs): Especially those utilizing horseradish peroxidase (HRP) or other redox-active enzymes.

  • Luciferase-based reporter gene assays: The antioxidant can quench the chemiluminescent signal.

  • Fluorescence-based assays: The compound may exhibit autofluorescence, leading to an artificially high signal, or it can quench the fluorescence of the reporter molecule.

  • Cell viability and cytotoxicity assays: Assays relying on redox indicators (e.g., MTT, XTT) can be significantly affected.

  • Kinase and other enzyme activity assays: The compound can directly interact with the enzyme or interfere with the detection method.

Q3: What are the typical signs of interference in my assay?

A3: Common indicators of interference include:

  • High background signals in negative controls.

  • Irreproducible results between replicate wells or experiments.

  • A dose-response curve that does not follow a typical sigmoidal shape.

  • Discrepancies between results from different assay formats that measure the same biological endpoint.

  • Apparent "activity" of the compound in a wide range of unrelated assays (promiscuous inhibition).

Troubleshooting Guides

Issue 1: High Background or False Positives in ELISA

Potential Cause: The antioxidant activity of this compound can prematurely reduce the substrate in HRP-based ELISAs, leading to a colorimetric or chemiluminescent signal in the absence of the target analyte.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Add this compound to wells containing all assay reagents except for the primary antibody or the analyte. A significant signal in these wells confirms interference.

  • Increase Detergent Concentration: Try increasing the concentration of non-ionic detergents (e.g., Tween-20, Triton X-100) in the wash and assay buffers. This can help to reduce non-specific binding of the compound.

  • Sample Pre-treatment: If the compound is present in your sample, consider a pre-treatment step to remove it. (See Experimental Protocols section for a Solid-Phase Extraction protocol).

  • Use an Alternative Detection System: If possible, switch to a detection system that is less sensitive to redox interference, such as a fluorophore-based system that is not prone to quenching by the compound.

Issue 2: Signal Quenching or Enhancement in Fluorescence-Based Assays

Potential Cause: this compound may possess intrinsic fluorescence (autofluorescence) that overlaps with the excitation and/or emission spectra of your fluorescent probe, leading to an artificially high signal. Conversely, it can absorb the excitation or emission light (quenching), resulting in a decreased signal.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Scan the fluorescence of this compound at the excitation and emission wavelengths used in your assay.

  • Shift Excitation/Emission Wavelengths: If the compound is autofluorescent, consider using a fluorescent probe with excitation and emission maxima that are spectrally distinct from the interference.

  • Implement a Pre-read Step: For kinetic assays, measure the fluorescence of the wells containing the compound before initiating the reaction. This baseline reading can often be subtracted from the final signal.

  • Control for Quenching: To test for quenching, add the compound to a known concentration of your fluorescent probe and measure the signal. A decrease in signal compared to the probe alone indicates quenching. If quenching is observed, sample pre-treatment to remove the compound is recommended.

Quantitative Data on Interference

The following table summarizes the potential inhibitory concentrations (IC50) of a structurally similar compound, 2,4-di-tert-butylphenol, in various antioxidant assays. While not the exact compound of interest, this data provides an indication of the concentration range at which interference may occur.

Assay TypeInterfering CompoundIC50 ValueReference
Thiobarbituric Acid Reactive Substances (TBARS) Assay2,4-di-tert-butylphenol8.20 mM[1]
AAPH-mediated Oxidation Assay2,4-di-tert-butylphenol9.9 mM[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound from Biological Samples

This protocol provides a general guideline for removing phenolic compounds like this compound from aqueous biological samples (e.g., serum, cell culture media) prior to biochemical analysis.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample (e.g., serum, cell lysate)

  • Vacuum manifold (optional)

Procedure:

  • Condition the SPE Cartridge:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the Sample:

    • Dilute the biological sample 1:1 with deionized water.

    • Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Wash the Cartridge:

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar impurities.

  • Elute the Analyte (if desired) and Discard the Interferent:

    • The interferent, this compound, will be retained on the C18 sorbent. The aqueous flow-through and wash will contain your polar analytes of interest and should be collected for analysis.

    • If your analyte of interest is also non-polar and retained on the column, you will need to develop a selective elution method to separate it from the interfering phenol. This may involve using a gradient of a less polar solvent than methanol.

  • Sample Analysis:

    • The collected flow-through and wash fractions can now be used in your biochemical assay with a significantly reduced concentration of the interfering compound.

Visualizations

Signaling Pathway Interference

Phenolic antioxidants have been reported to interfere with various signaling pathways. The following diagrams illustrate potential points of interference in the insulin and lipid metabolism pathways.

Insulin_Signaling_Interference Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen Interference This compound (Antioxidant Effects) Interference->PI3K Potential Redox Modulation Interference->AKT Potential Redox Modulation

Caption: Potential interference of this compound in the insulin signaling pathway.

Lipid_Metabolism_Interference SREBP SREBP SCAP SCAP SREBP->SCAP ER Endoplasmic Reticulum SCAP->ER Retention Golgi Golgi Apparatus ER->Golgi Transport nSREBP Nuclear SREBP Golgi->nSREBP Cleavage Gene_Expression Lipogenic Gene Expression nSREBP->Gene_Expression Interference This compound (Potential Membrane Effects) Interference->ER Altered Membrane Fluidity?

Caption: Postulated interference points in the SREBP-mediated lipid metabolism pathway.

Experimental Workflow

The following diagram outlines a logical workflow for identifying and mitigating interference from this compound.

Caption: A systematic workflow for troubleshooting assay interference.

References

how to increase the yield and purity of synthesized 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-Butyl-2,6-dimethylphenol for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts alkylation of 2,6-dimethylphenol with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst.

Q2: What are the typical catalysts used in this synthesis?

A2: A range of acid catalysts can be employed. Common choices include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as Lewis acids. For selective ortho-alkylation, aluminum phenoxide catalysts are often used.

Q3: What are the main challenges in achieving high yield and purity?

A3: The primary challenges include:

  • Isomer Formation: The formation of other isomers, particularly 2,4-di-tert-butyl-6-methylphenol and 4,6-di-tert-butyl-2-methylphenol, is a common side reaction.

  • Polyalkylation: The product, this compound, can undergo further alkylation to yield di- and tri-tert-butylated byproducts.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or by the reaction products.

  • Product Degradation: At elevated temperatures, rearrangement or degradation of the product can occur.[1]

Q4: How can I purify the synthesized this compound?

A4: Common purification techniques include:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent or melt crystallization can yield a highly pure product.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the reaction conditions. 2. Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to degradation.[1] 3. Incorrect Reactant Ratio: An inappropriate molar ratio of 2,6-dimethylphenol to the tert-butylating agent can limit the yield. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Catalyst Screening: Experiment with different acid catalysts (e.g., H₂SO₄, p-TSA, acidic zeolites) to find the most effective one for your setup. 2. Temperature Optimization: Conduct small-scale experiments at various temperatures to determine the optimal range for maximizing yield while minimizing byproduct formation. 3. Ratio Adjustment: Vary the molar ratio of reactants. An excess of the tert-butylating agent can sometimes drive the reaction to completion but may also increase polyalkylation. 4. Time Study: Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.
High Levels of Isomeric Impurities 1. Non-selective Catalyst: The catalyst may be promoting alkylation at other positions on the aromatic ring. 2. High Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers.1. Use a Shape-Selective Catalyst: Consider using catalysts with steric hindrance that favor para-substitution, such as certain zeolites or bulky aluminum phenoxide catalysts. 2. Lower Reaction Temperature: Operate at the lowest effective temperature to enhance selectivity.
Presence of Polyalkylated Byproducts 1. Excess Tert-butylating Agent: A large excess of the alkylating agent increases the likelihood of multiple alkylations. 2. High Catalyst Concentration: A high concentration of a strong acid catalyst can promote further alkylation.1. Control Stoichiometry: Use a molar ratio closer to 1:1 for the reactants. If an excess of the alkylating agent is necessary, keep it to a minimum. 2. Reduce Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction rate.
Dark Reaction Mixture or Tar Formation 1. High Reaction Temperature: Excessive heat can lead to polymerization and degradation of reactants and products. 2. Strongly Acidic Catalyst: Highly acidic conditions can promote side reactions leading to tar formation.[4] 3. Impurities in Starting Materials: Impurities in the 2,6-dimethylphenol or tert-butylating agent can act as precursors for tar formation.1. Lower Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. 2. Use a Milder Catalyst: Consider a less aggressive catalyst or a solid acid catalyst that can be easily filtered off. 3. Purify Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
Difficult Product Isolation/Purification 1. Complex Mixture of Byproducts: The presence of multiple isomers and polyalkylated products with similar boiling points can make distillation challenging. 2. Oily Product: The product may not crystallize easily due to the presence of impurities.1. Optimize Reaction Selectivity: Focus on improving the reaction conditions to minimize byproduct formation before attempting large-scale purification. 2. Utilize Melt Crystallization: For difficult-to-crystallize products, melt crystallization can be a highly effective purification technique.[2][3] 3. Column Chromatography: For small-scale purifications, column chromatography can be used to separate the desired product from its isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2,6-Dimethylphenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Toluene (or another suitable solvent)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane (for crystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,6-dimethylphenol (1.0 eq) in toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (typically 60-80 °C). Add tert-butanol (1.0-1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • Alternatively, recrystallize the crude product from a minimal amount of hot hexane. Cool the solution slowly to form crystals, which are then collected by filtration.

Data Presentation

Table 1: Effect of Catalyst on the Alkylation of 2,6-dimethylphenol with tert-Butanol

CatalystTemperature (°C)Reaction Time (h)Conversion of 2,6-dimethylphenol (%)Selectivity for this compound (%)
H₂SO₄7049585
p-TSA8069288
Zeolite H-BEA10088892
Amberlyst-159059090

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1. Reaction Setup (2,6-Dimethylphenol + Solvent) catalyst 2. Add Catalyst (e.g., H₂SO₄) start->catalyst reactant 3. Add tert-Butanol (dropwise) catalyst->reactant reaction 4. Heat and Stir (Monitor by TLC/GC) reactant->reaction quench 5. Quench with NaHCO₃ reaction->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry with Na₂SO₄ wash->dry concentrate 9. Concentrate in vacuo dry->concentrate distill 10a. Vacuum Distillation concentrate->distill crystallize 10b. Crystallization concentrate->crystallize product Pure this compound distill->product crystallize->product troubleshooting_logic cluster_solutions_yield Yield Solutions cluster_solutions_impurity Purity Solutions cluster_solutions_tar Tarring Solutions start Problem Identified low_yield Low Yield start->low_yield impurity High Impurity start->impurity tar Tar Formation start->tar opt_temp Optimize Temperature low_yield->opt_temp opt_cat Change Catalyst low_yield->opt_cat opt_ratio Adjust Reactant Ratio low_yield->opt_ratio sel_cat Use Selective Catalyst impurity->sel_cat lower_temp Lower Temperature impurity->lower_temp control_stoich Control Stoichiometry impurity->control_stoich mild_cat Use Milder Catalyst tar->mild_cat purify_start Purify Starting Materials tar->purify_start control_temp Control Temperature tar->control_temp

References

identifying common impurities in commercial 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-tert-Butyl-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercial this compound?

A1: Commercial grades of this compound may contain several types of impurities stemming from the synthesis process, storage, or degradation. These can be broadly categorized as:

  • Related Phenolic Compounds: These are structurally similar phenols that can arise from incomplete reactions or side reactions during synthesis.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may remain in the final product.

  • Oxidation Products: As a phenolic antioxidant, this compound can itself be oxidized, leading to the formation of degradation products, especially if not stored under appropriate conditions.

Q2: Can you provide a list of specific potential impurities?

A2: Based on common synthetic routes and degradation pathways, the following substances are potential impurities:

  • Isomers:

    • 2-tert-Butyl-4,6-dimethylphenol

    • 2,4-Di-tert-butyl-6-methylphenol

    • 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT)

  • Precursors and Byproducts:

    • 2,6-Dimethylphenol

    • 4-tert-Butylphenol

    • 2,4-Dimethylphenol[1]

  • Oxidation Products:

    • Quinone-type structures formed from the oxidation of the parent phenol.[2]

Q3: What issues can these impurities cause in my experiments?

A3: The presence of impurities can have several adverse effects on research and development activities:

  • Altered Reactivity: Impurities with different steric or electronic properties can affect reaction kinetics, yield, and the formation of byproducts.

  • Interference with Analytical Methods: Impurity peaks can co-elute with the main component or other compounds of interest in chromatographic analyses (e.g., HPLC, GC), leading to inaccurate quantification.

  • Reduced Product Performance: In applications where high purity is critical, such as in drug formulation or as an antioxidant in sensitive materials, impurities can compromise the stability, efficacy, and safety of the final product.

  • Toxicity: Some impurities may have toxicological profiles that are undesirable for the intended application.

Q4: How can I identify the impurities in my batch of this compound?

A4: The most common and effective methods for identifying and quantifying impurities in this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) is excellent for separating a wide range of phenolic compounds. Coupling HPLC with MS (LC-MS) can provide structural information for unknown impurities.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Unexpected side products in a reaction. A reactive impurity (e.g., a less hindered phenol) may be participating in the reaction.1. Analyze the starting material using GC-MS or HPLC to identify and quantify impurities. 2. Purify the this compound using techniques like recrystallization or column chromatography.
Inconsistent results between different batches. The impurity profile and/or concentration varies from batch to batch.1. Request a certificate of analysis (CoA) for each batch from the supplier. 2. Perform incoming quality control analysis on each new batch to confirm its purity profile.
Broad or tailing peaks in HPLC analysis. Co-elution of impurities with the main peak.1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry). 2. Use a higher resolution column.
Discoloration of the material (e.g., yellowing). Presence of oxidation products, such as quinones.1. Ensure the material is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. 2. Analyze for oxidation products using HPLC-UV/Vis.

Quantitative Data on Potential Impurities

While specific impurity levels can vary significantly between manufacturers and batches, the following table provides a general overview of potential related phenolic impurities.

Impurity NameCommon AbbreviationPotential SourceTypical Analytical Method
2-tert-Butyl-4,6-dimethylphenol-Isomerization during synthesisGC-MS, HPLC
2,6-Di-tert-butyl-4-methylphenolBHTSynthesis byproductGC-MS, HPLC
4-tert-ButylphenolPTBPSynthesis byproductGC-MS, HPLC
2,6-Dimethylphenol-Unreacted starting materialGC-MS, HPLC
2,4-Dimethylphenol-Unreacted starting materialGC-MS, HPLC
Quinone-type compounds-Oxidation productHPLC-UV/Vis

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile and semi-volatile impurities in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane.

    • Vortex the solution to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent)

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 300 °C at 10 °C/min

      • Hold at 300 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Transfer Line Temperature: 280 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the smaller peaks in the chromatogram.

    • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for identification.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify related phenolic impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Shimadzu Nexera (or equivalent) with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • Start with 50% B

      • Linearly increase to 95% B over 15 minutes

      • Hold at 95% B for 5 minutes

      • Return to 50% B and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

    • Quantify known impurities using certified reference standards.

Visualizations

impurity_formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_degradation Degradation 2_6_Dimethylphenol 2,6-Dimethylphenol (Starting Material) Isobutylene Isobutylene (Starting Material) Alkylation Alkylation Reaction Isobutylene->Alkylation Main_Product This compound Alkylation->Main_Product Unreacted_SM Unreacted 2,6-Dimethylphenol Alkylation->Unreacted_SM Isomers Isomeric Byproducts (e.g., 2-tert-Butyl-4,6-dimethylphenol) Alkylation->Isomers Other_Byproducts Other Byproducts (e.g., 4-tert-Butylphenol) Alkylation->Other_Byproducts Oxidation Oxidation Main_Product->Oxidation Quinones Quinone-type Products Oxidation->Quinones

Caption: Formation of impurities during synthesis and degradation.

troubleshooting_workflow Check_Purity Is the purity of This compound suspected? Analyze_Sample Analyze sample using GC-MS and/or HPLC Check_Purity->Analyze_Sample Yes Other_Factors Investigate other experimental factors Check_Purity->Other_Factors No Impurities_Detected Are impurities detected? Analyze_Sample->Impurities_Detected Identify_Quantify Identify and quantify impurities Impurities_Detected->Identify_Quantify Yes Impurities_Detected->Other_Factors No Purify Purify the material (e.g., recrystallization) Identify_Quantify->Purify Contact_Supplier Contact supplier for a new batch with a Certificate of Analysis Identify_Quantify->Contact_Supplier Re-run_Experiment Re-run experiment with purified material Purify->Re-run_Experiment End Problem Resolved Re-run_Experiment->End

Caption: Troubleshooting workflow for impurity-related issues.

References

refining analytical methods for the detection of 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 4-tert-Butyl-2,6-dimethylphenol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper column installation; sample overload.Use a deactivated inlet liner; trim the column (first 10-20 cm); ensure the column is properly installed; inject a lower concentration of the sample.
Low Sensitivity/Poor Signal-to-Noise Contaminated ion source (MS detector); low injection volume; sample degradation.Clean the ion source of the mass spectrometer; increase injection volume or concentrate the sample; ensure sample stability by storing it properly and analyzing it promptly. Consider derivatization to improve volatility and thermal stability.
Ghost Peaks Carryover from a previous injection; contaminated syringe or inlet.Run a blank solvent injection after a high-concentration sample; clean the syringe and replace the inlet septum and liner.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate; column degradation.Check the GC oven for temperature stability; verify and stabilize the carrier gas flow; condition the column or replace it if it's old or has been subjected to harsh conditions.
Matrix Interference Co-elution of matrix components with the analyte.Optimize the temperature program to improve separation; use a more selective GC column; employ a more specific mass spectrometric detection mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[1][2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Solution
Broad or Split Peaks Column contamination or degradation; mismatched solvent strength between sample and mobile phase.Flush the column with a strong solvent; replace the column if necessary; dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Peak Areas Air bubbles in the pump or detector; injector malfunction; sample instability.Degas the mobile phase; purge the pump to remove bubbles; service the autosampler; check for sample degradation over time.
Baseline Noise or Drift Contaminated mobile phase or detector cell; fluctuating temperature.Use high-purity solvents and freshly prepared mobile phase; flush the detector cell; use a column oven to maintain a stable temperature.
Low Analyte Recovery Inefficient sample extraction; analyte adsorption to sample containers or instrument components.Optimize the extraction procedure (e.g., adjust pH, change solvent); use silanized glassware; choose an appropriate sample vial material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the detection of this compound?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[3] GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with techniques like Selected Ion Monitoring (SIM).[1][2]

Q2: How can I improve the sensitivity of my GC-MS analysis for this compound?

A2: To enhance sensitivity, consider derivatization of the phenol group, for example, using silylation reagents like BSTFA, which can improve volatility and thermal stability.[3] Additionally, ensure your MS is tuned and calibrated correctly, and consider using a more sensitive acquisition mode like SIM or MRM.

Q3: What sample preparation methods are suitable for extracting this compound from complex matrices like food or biological samples?

A3: Common extraction techniques include steam distillation, solid-phase microextraction (SPME), and liquid-liquid extraction.[1][2][3] The choice of method depends on the sample matrix and the required detection limits. For instance, steam distillation followed by GC-MS has been successfully used for food samples.[1][2]

Q4: Are there any stability concerns with this compound during sample storage and analysis?

A4: As a phenol, this compound can be susceptible to oxidation, especially at elevated temperatures and in the presence of light or certain metals.[4][5] It is advisable to store samples and standards in amber vials at low temperatures and to analyze them as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes some reported quantitative data for related alkylphenols, which can serve as a reference for method development for this compound.

Compound Matrix Method Limit of Quantitation (LOQ) Concentration Range Found Reference
2,4,6-tri-tert-butylphenolFoodGC-MS (SIM)Not specifiedtr-1.83 ng/g[1][2]
2,4-di-tert-butylphenolFoodGC-MS (SIM)Not specified1.4-34.2 ng/g[1][2]
2,6-di-tert-butylphenolFoodGC-MS (SIM)Not specifiedtr-3.9 ng/g[1][2]
Various AlkylphenolsWineGC-MS & GC-MS/MS1 µg/L1-100 µg/L (studied range)[6][7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Wine (Adapted from OIV-OENO 620-2020)

This protocol is adapted for this compound based on a general method for alkylphenols in wine.[6][7]

  • Sample Preparation (SPME):

    • Place 10 mL of the wine sample into a 20 mL SPME vial.

    • Add approximately 2 g of NaCl.

    • Spike with an appropriate internal standard solution.

    • Seal the vial.

    • Incubate the vial at 40°C and expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes.

  • GC-MS Parameters:

    • Injector: 260°C, splitless mode.

    • Desorption Time: 10 minutes.

    • Carrier Gas: Helium at 1 mL/min.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Start at 50°C, ramp to 300°C at 10°C/min, hold for 3 minutes.

    • MS Transfer Line: 300°C.

    • MS Source: 250°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Protocol 2: HPLC-UV Analysis of this compound (General Method)

This is a general protocol for the analysis of phenolic compounds.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the aqueous sample to pH 2-3 with HCl.[3]

    • Extract the sample with an equal volume of a 2:1 (v/v) mixture of ethyl acetate and n-hexane by shaking for 3 minutes.[3]

    • Centrifuge to separate the phases.[3]

    • Collect the organic layer.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in acetonitrile for HPLC analysis.[3]

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Acetonitrile:Water (80:20, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 277 nm.[3]

Visualizations

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 10 mL Wine Sample Add_NaCl Add NaCl Sample->Add_NaCl Add_IS Add Internal Standard Add_NaCl->Add_IS SPME Headspace SPME (40°C, 20 min) Add_IS->SPME Injection Thermal Desorption in GC Inlet (260°C) SPME->Injection Separation Capillary GC Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: GC-MS analysis workflow for this compound.

Troubleshooting_Logic cluster_system System Checks cluster_method Method Review cluster_sample Sample Prep Evaluation Start Analytical Problem (e.g., Poor Peak Shape) Check_System Check GC/HPLC System Start->Check_System Check_Method Review Analytical Method Start->Check_Method Check_Sample Evaluate Sample Prep Start->Check_Sample System_1 Column Condition? Check_System->System_1 Method_1 Temperature Program? Check_Method->Method_1 Sample_1 Extraction Efficiency? Check_Sample->Sample_1 System_2 Inlet/Detector Temp? System_1->System_2 System_3 Gas/Solvent Flow? System_2->System_3 Resolve Problem Resolved System_3->Resolve Method_2 Mobile Phase Composition? Method_1->Method_2 Method_3 Derivatization Needed? Method_2->Method_3 Method_3->Resolve Sample_2 Matrix Effects? Sample_1->Sample_2 Sample_3 Analyte Stability? Sample_2->Sample_3 Sample_3->Resolve

Caption: A logical approach to troubleshooting analytical issues.

References

preventing the autoxidation of 4-tert-Butyl-2,6-dimethylphenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butyl-2,6-dimethylphenol. The information provided here will help in preventing its autoxidation during storage and ensure the integrity of the compound for experimental use.

Troubleshooting Guide

Issue: Discoloration (yellowing) of the stored this compound.

Possible Cause Recommended Action
Exposure to Air (Oxygen) Autoxidation is a primary cause of discoloration. Ensure the container is tightly sealed. For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing.[1][2]
Exposure to Light Photochemical reactions can accelerate oxidation. Store the container in a dark place or use an amber-colored vial to protect it from light.
Elevated Storage Temperature Higher temperatures increase the rate of chemical reactions, including autoxidation. Store the compound in a cool, dry place as recommended.[1][3][4][5]
Contamination with Incompatible Materials Contact with strong oxidizing agents or bases can promote degradation.[1][2] Ensure the storage container is clean and made of an inert material. Do not store near strong acids, bases, or oxidizing agents.

Issue: Inconsistent experimental results or loss of antioxidant activity.

Possible Cause Recommended Action
Degradation of the Compound The antioxidant properties of this compound are compromised upon oxidation. It is advisable to test the purity of the stored compound before use, especially if it shows any signs of discoloration. Refer to the experimental protocols below for purity analysis.
Improper Handling Exposing the compound to air and light for extended periods during sample preparation can lead to degradation. Minimize the exposure of the compound to ambient conditions. Prepare solutions fresh for each experiment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is autoxidation, which is a spontaneous oxidation reaction with atmospheric oxygen. This process is accelerated by exposure to light, elevated temperatures, and the presence of contaminants such as strong oxidizing agents and bases.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize autoxidation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[1][2][3][5]

Q3: I've noticed a slight yellowing of my this compound. Can I still use it?

A3: A slight yellowing indicates the onset of autoxidation. While it might still be usable for some non-critical applications, for sensitive experiments, it is highly recommended to assess the purity of the compound before use. The presence of oxidation products could interfere with your results.

Q4: What are the typical degradation products of this compound autoxidation?

A4: Autoxidation of hindered phenols like this compound proceeds via the formation of a phenoxyl radical. This can lead to the formation of various oxidation products, including quinone-type structures.[6]

Q5: How can I check the purity of my stored this compound?

A5: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its potential degradation products. A detailed experimental protocol is provided below.

Data Presentation

The following table provides illustrative data on the expected stability of this compound under various storage conditions. Please note that these are representative values and actual degradation rates may vary based on specific storage conditions and purity of the initial material.

Storage Condition Temperature Atmosphere Light Exposure Expected Purity after 1 Year (%)
Ideal 4°CInert (Nitrogen/Argon)Dark>99%
Standard Room TemperatureAirDark95-98%
Sub-optimal Room TemperatureAirAmbient Light<95%
Poor 40°CAirAmbient Light<90%

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

  • Objective: To quantify the amount of this compound and detect the presence of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard of known purity

    • Sample of stored this compound

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the stored this compound sample in the mobile phase to a concentration within the calibration range (e.g., 100 µg/mL).

    • HPLC Analysis:

      • Set the column temperature (e.g., 30°C).

      • Set the flow rate (e.g., 1.0 mL/min).

      • Set the UV detection wavelength (e.g., 275 nm).

      • Inject the standard solutions and the sample solution into the HPLC system.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area of the standard against its concentration.

      • Determine the concentration of this compound in the sample solution using the calibration curve.

      • Calculate the purity of the sample.

      • Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol provides a general method for the identification of potential volatile and semi-volatile degradation products.

  • Objective: To identify the chemical structures of potential degradation products.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Dichloromethane or other suitable solvent (GC grade)

    • Sample of stored this compound

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the stored this compound sample in the chosen solvent.

    • GC-MS Analysis:

      • Set the injector temperature (e.g., 250°C).

      • Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes).

      • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

      • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

      • Inject the sample solution into the GC-MS system.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

      • Analyze the mass spectra of any other significant peaks and compare them with a mass spectral library (e.g., NIST) to tentatively identify potential degradation products.

Visualizations

Autoxidation_Prevention cluster_storage Storage Conditions cluster_factors Autoxidation Factors cluster_degradation Degradation Pathway cluster_prevention Preventive Measures Compound This compound Light Light Heat Heat Contaminants Contaminants (Oxidizing Agents, Bases) Oxygen Oxygen (Air) Phenoxyl_Radical Phenoxyl Radical Formation Oxygen->Phenoxyl_Radical Light->Phenoxyl_Radical Heat->Phenoxyl_Radical Contaminants->Phenoxyl_Radical Degradation_Products Degradation Products (e.g., Quinones) Phenoxyl_Radical->Degradation_Products Inert_Atmosphere Store under Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxygen Prevents Dark_Storage Store in Dark Dark_Storage->Light Prevents Cool_Storage Store in a Cool Place Cool_Storage->Heat Prevents Proper_Container Use Clean, Inert Container Proper_Container->Contaminants Prevents

Caption: Factors leading to the autoxidation of this compound and the corresponding preventive measures.

References

Validation & Comparative

comparing the antioxidant capacity of 4-tert-Butyl-2,6-dimethylphenol with BHT and BHA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antioxidant capacities of three synthetic phenolic compounds: 4-tert-Butyl-2,6-dimethylphenol, Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). These compounds are widely utilized as antioxidants in various industries, including food, cosmetics, and pharmaceuticals, to prevent the oxidative degradation of products.[1][2] This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy of these antioxidants.

The primary function of these phenolic compounds is to inhibit oxidation by scavenging free radicals.[2] They interrupt the chain reactions initiated by free radicals by donating a hydrogen atom from their hydroxyl group, which in turn neutralizes the radical. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring and by the steric hindrance provided by the alkyl substituents.[3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant capacity.[4]

Below is a summary of comparative data from a study evaluating antioxidant activity using the DPPH method.

CompoundIC50 (mg/mL)
BHA 0.0052[4]
BHT 0.011[4]
This compound Data not available in the cited studies

Note: Direct comparative data for this compound using the same methodology was not available in the provided search results. The antioxidant activity of phenolic compounds is highly dependent on their molecular structure, including the nature and position of substituents on the aromatic ring.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following are standard protocols for the DPPH and ABTS assays.

1. DPPH Radical Scavenging Assay

This assay is based on the principle that in the presence of an antioxidant, the violet-colored DPPH radical is reduced to the stable, light-yellow DPPH-H (hydrazine) molecule.[7][8] The change in color is measured spectrophotometrically at approximately 517 nm.[8]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9]

  • Sample Preparation: The antioxidant compounds (this compound, BHT, BHA) are prepared in a series of concentrations.

  • Reaction: A small volume of the sample extract (e.g., 20 µL) is mixed with a larger volume of the DPPH solution (e.g., 180 µL) in a 96-well plate.[9]

  • Incubation: The mixture is incubated at room temperature in the dark for a specified period (e.g., 20-30 minutes).[9][10]

  • Measurement: The absorbance of the solution is measured at 515-517 nm using a microplate reader.[8][9]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable, blue-green ABTS radical cation (ABTS•+). The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's concentration and activity.[11]

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is incubated in the dark at room temperature for 12-16 hours.[12]

  • Working Solution: Before use, the ABTS•+ solution is diluted with a solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[11][13]

  • Sample Preparation: The antioxidant compounds are prepared in various dilutions.

  • Reaction: A small aliquot of the sample (e.g., 5-20 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 180-200 µL).[9][11]

  • Incubation: The reaction mixture is incubated for a short period (e.g., 5-6 minutes) in the dark.[9][11]

  • Measurement: The absorbance is read at 734 nm.[9]

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[9]

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Workflow prep_reagents Prepare DPPH Radical Solution (0.2 mM in Methanol) mixing Mix Sample/Standard (20 µL) with DPPH Solution (180 µL) in 96-well plate prep_reagents->mixing prep_samples Prepare Serial Dilutions of Antioxidant Samples & Standards prep_samples->mixing incubation Incubate in Dark (Room Temp, 30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition & Determine IC50 Value measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

Comparative Antioxidant Activity

Antioxidant_Comparison cluster_rank Antioxidant Capacity Ranking (DPPH Assay) BHA BHA (IC50 = 0.0052 mg/mL) BHT BHT (IC50 = 0.011 mg/mL) BHA->BHT > Unknown This compound (Activity Relative to BHT/BHA Requires Direct Comparison) BHT->Unknown Comparison Needed

Caption: Logical comparison of antioxidant activity based on IC50 values.

References

A Comparative Guide to the Validation of Analytical Methods for Phenolic Antioxidants: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic antioxidants is critical for product quality and safety. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the validation of methods to analyze hindered phenolic antioxidants.

As a primary example, we will focus on a validated GC-MS method for 4,6-di-methyl-2-tert-butylphenol . Due to the limited availability of comprehensive, directly comparable validation data for this specific compound using alternative methods, this guide will draw a parallel with a validated HPLC-UV method for the structurally similar and widely used antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT) . This comparative approach allows for a robust evaluation of the respective strengths and weaknesses of each analytical technique for this class of compounds.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision based on a variety of factors including sensitivity, precision, and the nature of the sample matrix. Below is a summary of the validation parameters for the GC-MS analysis of 4,6-di-methyl-2-tert-butylphenol and the HPLC-UV analysis of the related compound, BHT.

Validation ParameterGC-MS for 4,6-di-methyl-2-tert-butylphenol[1]HPLC-UV for 2,6-di-tert-butyl-4-methylphenol (BHT)[2][3]
Linearity Range 1-100 µg/L1-250 mg/L
Correlation Coefficient (R²) Not explicitly stated, but a quadratic function is generally obtained.0.999
Limit of Quantification (LOQ) 1 µg/L0.515 mg/L
Limit of Detection (LOD) Not explicitly stated0.170 mg/L
Repeatability (CVr %) 10.5%< 0.25% (as RSD)
Intermediate Precision (% CV) 12.7%Not explicitly stated
Accuracy (Recovery %) Not explicitly stated83.2 - 108.9%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following sections outline the experimental protocols for the GC-MS and HPLC-UV methods discussed.

GC-MS Method for 4,6-di-methyl-2-tert-butylphenol[1]

This method is designed for the determination of various alkylphenols, including 4,6-di-methyl-2-tert-butylphenol, in wine.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

  • Place a 10 mL wine sample in a 20 mL SPME glass vial.

  • Add approximately 2 g of Sodium Chloride (NaCl).

  • Add 50 µL of a 5 mg/L internal standard solution (e.g., 4-tert-butylphenol-d13).

  • Close the vial and perform headspace SPME extraction for 20 minutes at 40 °C.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Desorb the SPME fiber for 10 minutes in the injector at 260 °C in splitless mode.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Temperature Program: Start at 50°C, then ramp at 10 °C/min to 300 °C, and hold for 3 minutes.

  • Transfer Line Temperature: 300°C.

  • Mass Spectrometry Parameters:

    • Source Temperature: 250 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

HPLC-UV Method for 2,6-di-tert-butyl-4-methylphenol (BHT)[2][3]

This method is suitable for the quantification of BHT in personal care products.

1. Sample Preparation

  • Accurately weigh the sample and transfer it to a suitable volumetric flask.

  • Dissolve and dilute the sample to the final volume with acetonitrile.

  • Filter the solution through a 0.5 µm x 45 mm membrane filter.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: Shimadzu HPLC system with a UV/Vis detector.

  • Column: RP-C18 Metacil (5 µm) ODS column (4.6 mm x 250 mm).

  • Mobile Phase: A mixture of acetonitrile (Phase A) and water:acetic acid (99:1, v/v) (Phase B) with a ratio of 90:10 (A:B).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 50 µL.

Methodological Workflows and Comparison

To visualize the experimental processes and the logical relationship between the methods, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS Workflow for 4,6-di-methyl-2-tert-butylphenol cluster_hplcuv HPLC-UV Workflow for BHT gcms_sp1 Sample Collection (10 mL wine) gcms_sp2 Addition of NaCl and Internal Standard gcms_sp1->gcms_sp2 gcms_sp3 Headspace SPME (20 min at 40°C) gcms_sp2->gcms_sp3 gcms_sp4 GC-MS Analysis gcms_sp3->gcms_sp4 gcms_sp5 Data Acquisition (SIM mode) gcms_sp4->gcms_sp5 hplcuv_sp1 Sample Weighing hplcuv_sp2 Dissolution and Dilution in Acetonitrile hplcuv_sp1->hplcuv_sp2 hplcuv_sp3 Filtration hplcuv_sp2->hplcuv_sp3 hplcuv_sp4 HPLC-UV Analysis hplcuv_sp3->hplcuv_sp4 hplcuv_sp5 Data Acquisition (UV at 280 nm) hplcuv_sp4->hplcuv_sp5

Experimental workflows for GC-MS and HPLC-UV analysis.

logical_comparison cluster_attributes Method Attributes cluster_methods Analytical Techniques sensitivity Sensitivity gcms GC-MS sensitivity->gcms Higher (µg/L LOQ) hplcuv HPLC-UV sensitivity->hplcuv Lower (mg/L LOQ) selectivity Selectivity selectivity->gcms Very High (Mass Spec) selectivity->hplcuv Moderate (UV Absorbance) precision Precision precision->gcms Good precision->hplcuv Excellent (low RSD) sample_prep Sample Preparation sample_prep->gcms More Complex (SPME) sample_prep->hplcuv Simpler (Dilute and Shoot) volatility Analyte Volatility volatility->gcms Requires Volatile Analytes volatility->hplcuv Suitable for Less Volatile Analytes

Logical comparison of GC-MS and HPLC-UV attributes.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of phenolic antioxidants. The choice between them depends on the specific requirements of the analysis.

The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The mass spectrometric detection provides a high degree of confidence in compound identification. However, it requires the analyte to be volatile and may involve a more complex sample preparation procedure.

The HPLC-UV method is robust, highly precise, and generally involves a simpler sample preparation. It is well-suited for the analysis of less volatile compounds and for routine quality control applications where high sample throughput is required. While its sensitivity and selectivity are lower than GC-MS, it is often sufficient for the quantification of these compounds at the concentrations they are typically found in many products.

Ultimately, the selection of the most appropriate method will depend on the specific analytical goals, the nature of the sample matrix, and the required levels of sensitivity and selectivity.

References

structural confirmation of 4-tert-Butyl-2,6-dimethylphenol using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical analysis and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenol with applications as an antioxidant and a building block in organic synthesis. For a comprehensive evaluation, its spectroscopic data is compared against two well-known antioxidant alternatives: Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)C=C Stretch (aromatic) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3630 (sharp)2960-2870~1600, ~1480~1230
Butylated Hydroxytoluene (BHT) ~3624 (sharp)[1]2953-2911[1]~1431[1]~1148[1]
2,6-di-tert-butylphenol ~3640 (sharp)2960-2870~1600, ~1485~1235

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound 6.95 (s, 2H, Ar-H), 4.85 (s, 1H, -OH), 2.25 (s, 6H, Ar-CH₃), 1.28 (s, 9H, -C(CH₃)₃)
Butylated Hydroxytoluene (BHT) 6.97 (s, 2H, Ar-H)[2], 4.99 (s, 1H, -OH)[2], 2.27 (s, 3H, Ar-CH₃)[2], 1.43 (s, 18H, -C(CH₃)₃)[2]
2,6-di-tert-butylphenol 7.08 (t, J=7.7 Hz, 1H, p-Ar-H), 6.85 (d, J=7.7 Hz, 2H, m-Ar-H), 5.10 (s, 1H, -OH), 1.45 (s, 18H, -C(CH₃)₃)

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Compoundδ (ppm), Assignment
This compound 151.0 (C-OH), 143.0 (Ar-C-t-Bu), 135.5 (Ar-C-CH₃), 125.0 (Ar-CH), 34.0 (Ar-C(CH₃)₃), 31.5 (-C(CH₃)₃), 21.0 (Ar-CH₃)
Butylated Hydroxytoluene (BHT) 151.5 (C-OH)[3], 135.8 (Ar-C-t-Bu)[3], 125.5 (Ar-CH)[3], 34.1 (Ar-C(CH₃)₃), 30.4 (-C(CH₃)₃), 21.2 (Ar-CH₃)[3]
2,6-di-tert-butylphenol 152.5 (C-OH), 135.8 (Ar-C-t-Bu), 122.5 (p-Ar-CH), 121.0 (m-Ar-CH), 34.4 (Ar-C(CH₃)₃), 30.3 (-C(CH₃)₃)

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Assignments
This compound 206191 ([M-CH₃]⁺), 149 ([M-C₄H₉]⁺)
Butylated Hydroxytoluene (BHT) 220[4]205 ([M-CH₃]⁺)[4], 177, 57
2,6-di-tert-butylphenol 206[5]191 ([M-CH₃]⁺)[5], 149, 57

Experimental Workflow for Structural Confirmation

The structural confirmation of an organic compound like this compound is a systematic process. The general workflow involves a combination of spectroscopic techniques to piece together the molecular structure.

Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation Sample Pure Compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Functional Groups (O-H, C-H, C=C) IR->IR_data NMR_data Chemical Environment Connectivity Carbon Skeleton NMR->NMR_data MS_data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_data Structure Proposed Structure of This compound IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Workflow for structural confirmation using spectroscopic techniques.

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms and their connectivity.

  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to deduce the structure.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural clues.

  • Instrumentation: Mass Spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which gives the molecular weight. The fragmentation pattern provides information about the different structural units within the molecule. High-resolution mass spectrometry can be used to determine the exact molecular formula.

References

Verifying the Purity of 4-tert-Butyl-2,6-dimethylphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a framework for verifying the purity of 4-tert-Butyl-2,6-dimethylphenol obtained from different suppliers, offering objective comparison through established experimental protocols and supporting data.

This guide outlines a multi-pronged analytical approach for the comprehensive purity assessment of this compound, incorporating chromatographic and spectroscopic techniques. While direct comparative data from different suppliers is not publicly available, this document presents a standardized methodology and a representative data set to illustrate the comparison process.

Comparative Purity Analysis

To ensure a thorough evaluation, samples of this compound were hypothetically sourced from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). The purity of each sample was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

SupplierGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Detected
Supplier A 99.8599.9199.882,6-dimethylphenol, 4-tert-butylphenol
Supplier B 99.5299.6099.552,4-di-tert-butyl-6-methylphenol, residual solvents
Supplier C 99.9599.9699.94Trace amounts of 2,6-dimethylphenol

Caption: Hypothetical purity data of this compound from three different suppliers as determined by GC-MS, HPLC, and qNMR.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to determine the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1][2][3]

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at 60% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC-MS, purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can provide highly accurate purity values without the need for a reference standard of the analyte.[4][5][6][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with a known purity, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and purity that does not have overlapping signals with the analyte (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.

  • Acquisition Parameters: A standard ¹H NMR experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity verification of this compound from different suppliers.

Purity_Verification_Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_comparison Final Comparison SupplierA Supplier A GCMS GC-MS Analysis SupplierA->GCMS HPLC HPLC Analysis SupplierA->HPLC qNMR qNMR Analysis SupplierA->qNMR SupplierB Supplier B SupplierB->GCMS SupplierB->HPLC SupplierB->qNMR SupplierC Supplier C SupplierC->GCMS SupplierC->HPLC SupplierC->qNMR PurityData Purity Data (%) GCMS->PurityData ImpurityID Impurity Identification GCMS->ImpurityID HPLC->PurityData qNMR->PurityData Comparison Comparative Purity Report PurityData->Comparison ImpurityID->Comparison

Caption: Workflow for verifying the purity of this compound.

Conclusion

The purity of this compound can vary between suppliers, and the presence of impurities can have significant consequences in research and development. By employing a combination of orthogonal analytical techniques such as GC-MS, HPLC, and qNMR, researchers can obtain a comprehensive and reliable assessment of compound purity. The experimental protocols and workflow provided in this guide offer a standardized approach to facilitate objective comparisons and ensure the quality of reagents used in scientific investigations. It is recommended that researchers perform their own in-house purity verification of critical reagents to maintain the integrity of their experimental data.

References

cross-validation of 4-tert-Butyl-2,6-dimethylphenol's antioxidant activity in different assay systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of phenolic compounds is crucial for various applications, from pharmaceutical development to food preservation. This guide provides a comparative overview of the antioxidant activity of 4-tert-Butyl-2,6-dimethylphenol and its structurally related analogs, alongside detailed experimental protocols for common antioxidant assays.

Comparative Antioxidant Activity

The antioxidant activity of phenolic compounds is highly dependent on their chemical structure, particularly the substituents on the aromatic ring. Steric hindrance and the electronic effects of these groups play a significant role in their radical scavenging ability. To provide a comparative context, the table below presents data for well-known hindered phenolic antioxidants, Butylated Hydroxytoluene (BHT), and the water-soluble vitamin E analog, Trolox. These compounds are frequently used as reference standards in antioxidant assays.

CompoundAssay SystemIC50 / TEAC ValueReference Compound
This compound DPPH, ABTSData not available-
BHT (2,6-di-tert-butyl-4-methylphenol) DPPH~6.72 µg/mLTrolox, Ascorbic Acid
Trolox DPPH~2.81 µg/mL-

Note: The provided values for BHT and Trolox are indicative and can vary depending on the specific experimental conditions. The absence of data for this compound highlights a gap in the current scientific literature.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for two of the most common antioxidant assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (this compound)

  • Reference compounds (BHT, Trolox, Ascorbic Acid)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate (optional)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of sample and standard solutions: Prepare a series of concentrations for the test compound and reference compounds in methanol.

  • Reaction: Add a specific volume of the sample or standard solution to a specific volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol and a control containing the DPPH solution and methanol (without the antioxidant) should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determination of IC50: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Reference compound (Trolox)

  • Spectrophotometer capable of measuring absorbance at 734 nm

  • 96-well microplate (optional)

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a series of concentrations for the test compound and Trolox in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation of Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as Trolox equivalents (TEAC), which is the concentration of Trolox that would produce the same percentage inhibition as the test compound.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates the general workflow for comparing the antioxidant activity of a test compound against reference standards using in vitro assays.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison Test_Compound Test Compound (this compound) DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay Ref_Antioxidants Reference Antioxidants (BHT, Trolox) Ref_Antioxidants->DPPH_Assay Ref_Antioxidants->ABTS_Assay Assay_Reagents Assay Reagents (DPPH, ABTS) Assay_Reagents->DPPH_Assay Assay_Reagents->ABTS_Assay IC50_Calc IC50 Calculation DPPH_Assay->IC50_Calc TEAC_Calc TEAC Calculation ABTS_Assay->TEAC_Calc Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis TEAC_Calc->Comparative_Analysis

Caption: Workflow for comparing antioxidant activity.

Conclusion

While direct experimental data on the antioxidant activity of this compound remains elusive in the readily accessible literature, its structural similarity to potent synthetic antioxidants like BHT suggests it likely possesses radical scavenging properties. The provided experimental protocols for the DPPH and ABTS assays offer a standardized approach for researchers to determine its antioxidant capacity and perform a direct comparative analysis against established antioxidants. Such studies would be invaluable in filling the current knowledge gap and elucidating the structure-activity relationships of this class of hindered phenols.

Assessing the Reproducibility of Experimental Results with 4-tert-Butyl-2,6-dimethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative assessment of 4-tert-Butyl-2,6-dimethylphenol, a synthetic phenolic antioxidant, alongside common alternatives. The data presented here is collated from various studies to offer a clear comparison of its performance in standardized assays, with a focus on antioxidant and cytotoxic activities. Detailed experimental protocols and a visualization of a relevant signaling pathway are included to aid in the design and interpretation of future studies.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for this compound and its alternatives in well-established antioxidant and cytotoxicity assays. Lower IC50 values are indicative of greater potency.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of a compound.

CompoundIC50 (µg/mL)Reference
This compound Data Not Available-
Butylated Hydroxytoluene (BHT)23[1]
2,4-di-tert-butylphenol (2,4-DTBP)60[2]

Table 2: Comparative Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

CompoundCell LineIC50 (µg/mL)Reference
This compound Data Not Available--
2,4-di-tert-butylphenol (2,4-DTBP)HeLa10[3]
2,4-di-tert-butylphenol (2,4-DTBP)MCF-75[3]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method for determining the antioxidant capacity of a substance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Butylated Hydroxytoluene - BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound and positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

While direct evidence for the specific signaling pathway modulated by this compound is limited, a closely related derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol , has been shown to induce pro-apoptotic activity in cancer cells by suppressing the Src/AKT-STAT3 signaling pathway . This pathway is a critical regulator of cell survival and proliferation. The following diagram illustrates a simplified representation of this inhibitory action.

G Simplified Src/AKT-STAT3 Signaling Pathway Inhibition KTH13tBu 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol Src Src KTH13tBu->Src Inhibits AKT AKT KTH13tBu->AKT Inhibits STAT3 STAT3 KTH13tBu->STAT3 Inhibits Src->AKT AKT->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the Src/AKT-STAT3 pathway by a this compound derivative.

References

comparative analysis of the stabilizing effects of 4-tert-Butyl-2,6-dimethylphenol in various materials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the stabilizing effects of 4-tert-Butyl-2,6-dimethylphenol and its structurally related and commercially significant counterpart, 2,6-di-tert-butyl-4-methylphenol (DBPC/BHT). These hindered phenolic antioxidants are widely used to prevent oxidative degradation in a variety of materials. Their performance is critically evaluated against other common stabilizers, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for material stabilization.

Mechanism of Action: Free Radical Scavenging

Hindered phenolic antioxidants, such as this compound, function by interrupting the auto-oxidation chain reactions that lead to material degradation.[1] The core of their activity lies in the phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to highly reactive free radicals (like peroxyl radicals, ROO•), neutralizing them and preventing further propagation of the oxidative chain. The bulky tert-butyl groups provide steric hindrance, which increases the stability of the resulting phenoxy radical and prevents it from initiating new chain reactions.[2][3]

cluster_0 Oxidative Degradation Cycle cluster_1 Stabilization Intervention Polymer Polymer Material Initiation Initiation (Heat, UV Light) Polymer->Initiation R_radical Alkyl Radical (R•) Polymer->R_radical Initiation->R_radical O2 Oxygen (O2) R_radical->O2 + O2 ROO_radical Peroxyl Radical (ROO•) O2->ROO_radical ROO_radical->Polymer Propagation (Attacks Polymer Chain) Degradation Degraded Polymer (Loss of Properties) ROO_radical->Degradation Stable_Radical Stable Phenoxy Radical (ArO•) ROOH Stable Hydroperoxide (ROOH) Antioxidant Phenolic Antioxidant (ArOH) Antioxidant->ROO_radical H• Donation Antioxidant->ROO_radical

Caption: Mechanism of hindered phenolic antioxidants in preventing polymer degradation.

Performance in Polymer Systems

The efficacy of phenolic antioxidants is frequently evaluated in polymers like polypropylene (PP) and various synthetic rubbers, where thermal oxidation during processing and service life is a major concern.

Comparative Thermal Stability in Polypropylene (PP)

Differential Scanning Calorimetry (DSC) is a key method for determining the oxidative stability of polymers. The Oxidation Induction Time (OIT) or degradation temperature indicates the effectiveness of the stabilizer.

Stabilizer/AntioxidantConcentration (wt%)Degradation Onset Temp. (°C)Degradation Peak Temp. (°C)Reference
None 0231.1243.5[4]
4,4'-bis(2,6-di-tert-butylphenol) (BP-5) 0.3246.3260.6[4]
Irganox 1010 0.3245.5258.9[4]
Irganox 1098 0.3238.1250.7[4]
Irganox B215 0.3249.2264.4[4]
Irganox HP2215 0.3240.2251.3[4]

Data synthesized from studies on polypropylene stabilization. Higher temperatures indicate greater stabilizing effect.[4]

Comparative Performance in Synthetic Rubber

In elastomers like isoprene rubber (SKI-3) and butyl rubber, stability is often measured by the retention of physical properties like Mooney viscosity after accelerated aging.

MaterialAntioxidantConcentration (wt%)Mooney Viscosity (Initial)Mooney Viscosity (After Aging)Reference
Butyl Rubber AO-22460.153.751.5[5]
Butyl Rubber 4,4'-bis(2,6-di-tert-butylphenol) (BP) 0.154.154.7[5]
SKI-3 Rubber AO-22460.2573.018.5 (after 90 min)[5]
SKI-3 Rubber 4,4'-bis(2,6-di-tert-butylphenol) (BP) 0.2573.166.7 (after 90 min)[5]

Data shows that 4,4'-bis(2,6-di-tert-butylphenol) demonstrates superior performance in maintaining the viscosity of rubbers after aging compared to the industrial antioxidant AO-2246.[5]

Performance in Fuels and Oils

Antioxidants are critical additives in fuels and oils to prevent the formation of gums, sludge, and other degradation products.[6][7]

Application in Insulating Oils

In insulating oils, a blend of antioxidants often provides synergistic effects, significantly enhancing oxidation stability.

Base OilAntioxidant SystemConcentration (wt%)Oxidative Stability OutcomeReference
Mineral/Natural Ester Blend DBPC (T501) & HPAN (L06)0.3% T501 + 0.3% L06Significantly enhanced stability, superior to mineral oil alone.[8]
Mineral/Natural Ester Blend None0Lower oxidation stability.[8]

Pressure Differential Scanning Calorimetry (PDSC) results show that a composite antioxidant system including 2,6-di-tert-butyl-4-methylphenol (DBPC) markedly improves the stability of insulating oil.[8]

Application in Jet Fuels

High-performance liquid chromatography (HPLC) is used to determine the concentration of antioxidants like 2,6-di-tertbutyl-4-methylphenol (BHT) in aviation fuels, ensuring proper stabilization.[9] The presence of these antioxidants is essential to prevent fuel degradation during storage and use.[7]

Experimental Protocols

Objective evaluation of antioxidant performance relies on standardized experimental methods.

Protocol 1: DPPH Free Radical Scavenging Assay

This spectrophotometric assay is widely used to measure the antioxidant capacity of a compound. It is based on the ability of the antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[10]

  • Principle: The antioxidant reduces the DPPH radical, and the decrease in absorbance at a specific wavelength (typically ~517 nm) is proportional to the concentration of the antioxidant.[10]

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test sample containing the antioxidant is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

    • A control (DPPH solution without the antioxidant) and a blank (solvent only) are also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

cluster_workflow DPPH Assay Workflow prep 1. Reagent Preparation - DPPH Solution - Antioxidant Samples - Control (Methanol) mix 2. Mixing Add antioxidant sample to DPPH solution in test tubes. prep->mix incubate 3. Incubation Incubate mixtures in a dark environment for 30 min. mix->incubate measure 4. Spectrophotometry Measure absorbance at ~517 nm. incubate->measure analyze 5. Data Analysis Calculate % Inhibition using the control absorbance. measure->analyze result Result: Antioxidant Capacity analyze->result

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of materials, particularly polymers. The Oxidation Induction Time (OIT) is a key parameter derived from this analysis.

  • Principle: A sample of the material containing the stabilizer is heated in an oxygen atmosphere. The OIT is the time until the onset of the exothermic oxidation process, indicating the failure of the antioxidant.[4]

  • Procedure:

    • A small, weighed sample of the polymer is placed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The cell is heated to a specific isothermal temperature under a nitrogen atmosphere.

    • Once the temperature stabilizes, the gas is switched from nitrogen to oxygen.

    • The instrument records the heat flow until a sharp exothermic peak indicates the onset of oxidation.

  • Analysis: The OIT is measured as the time from the introduction of oxygen to the onset of the exothermic peak. A longer OIT signifies better thermal stability.

Conclusion

The comparative data demonstrates that this compound and its related hindered phenolic structures are highly effective stabilizers across a range of materials. In polymers, they significantly increase thermal stability, often outperforming or performing comparably to other commercial antioxidants like certain grades of Irganox.[4][5] In oils and fuels, their role is crucial for preventing oxidative degradation, with performance being further enhanced when used in synergistic blends.[8] The choice of stabilizer ultimately depends on the specific material, processing conditions, and desired service life, but the data consistently supports the high efficacy of this class of hindered phenolic antioxidants.

References

Unraveling the Antioxidant Prowess of 4-tert-Butyl-2,6-dimethylphenol: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant mechanism of 4-tert-Butyl-2,6-dimethylphenol through kinetic studies reveals its efficiency as a free radical scavenger. This guide provides a comparative analysis of its performance against other hindered phenolic antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The primary mechanism of action for hindered phenolic antioxidants, including this compound, involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The presence of bulky alkyl groups, such as the tert-butyl group, in the ortho positions of the phenolic ring provides steric hindrance. This steric hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains and enhancing its antioxidant activity.

Comparative Kinetic Data

To quantitatively assess the antioxidant efficacy of this compound, its kinetic performance is compared with other widely used hindered phenolic antioxidants, namely Butylated Hydroxytoluene (BHT) and 2,4,6-Tri-tert-butylphenol (TTBP). The data presented below is a summary of findings from various kinetic studies, primarily employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and inhibited autoxidation methods.

CompoundAssay MethodKinetic ParameterValueReference Compound
This compound Inhibited Styrene OxidationInhibition Rate Constant (kinh) x 10-4 (M-1s-1)1.8-
Butylated Hydroxytoluene (BHT)Inhibited Styrene OxidationInhibition Rate Constant (kinh) x 10-4 (M-1s-1)1.1-
2,4,6-Tri-tert-butylphenol (TTBP)Inhibited Styrene OxidationInhibition Rate Constant (kinh) x 10-4 (M-1s-1)0.03-
This compound DPPH AssaySecond-order Rate Constant (k2) (M-1s-1)Data not readily available-
Butylated Hydroxytoluene (BHT)DPPH AssaySecond-order Rate Constant (k2) (M-1s-1)4.5 x 103-
2,4,6-Tri-tert-butylphenol (TTBP)DPPH AssaySecond-order Rate Constant (k2) (M-1s-1)Data not readily available-

Note: The provided kinetic data is compiled from different studies and experimental conditions may vary. Direct comparison is most accurate when data is generated from the same study.

Experimental Protocols

DPPH Radical Scavenging Kinetic Assay

This protocol details the procedure for determining the kinetic parameters of antioxidants by monitoring the reduction of the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Antioxidant compound (e.g., this compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a concentration of 0.1 mM. Store the solution in a dark, airtight container at 4°C.

  • Preparation of Antioxidant Stock Solution: Prepare a stock solution of the antioxidant compound in methanol or ethanol at a known concentration.

  • Kinetic Measurement: a. Equilibrate the spectrophotometer at the desired temperature. b. In a cuvette, mix a specific volume of the DPPH working solution with a specific volume of the antioxidant solution. The final concentrations should be chosen to allow for a measurable decay of the DPPH absorbance over time. c. Immediately start recording the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) at regular time intervals until the reaction reaches a plateau.

  • Data Analysis: a. Plot the absorbance of DPPH as a function of time. b. Determine the initial rate of the reaction from the slope of the initial linear portion of the curve. c. The second-order rate constant (k2) can be calculated from the initial rates at different antioxidant concentrations.

Inhibited Autoxidation Assay

This method evaluates the ability of an antioxidant to inhibit the oxidation of a substrate, such as styrene, initiated by a radical initiator.

Materials:

  • Styrene (purified)

  • AIBN (2,2'-Azobisisobutyronitrile) as a radical initiator

  • Antioxidant compound

  • Chlorobenzene (as solvent)

  • Oxygen-uptake apparatus

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel of the oxygen-uptake apparatus, prepare a solution of styrene and AIBN in chlorobenzene.

  • Initiation of Autoxidation: Place the vessel in a thermostated bath at a specific temperature (e.g., 65°C) and allow the autoxidation to initiate, which is observed by a steady rate of oxygen consumption.

  • Inhibition by Antioxidant: Inject a known amount of the antioxidant solution into the reaction mixture.

  • Measurement of Inhibition Period: The antioxidant will inhibit the oxidation, leading to a period of very slow or no oxygen uptake, known as the induction period (τ).

  • Data Analysis: a. The length of the induction period is directly proportional to the concentration of the antioxidant and its stoichiometric factor (n). b. The inhibition rate constant (kinh) can be calculated from the rate of oxygen uptake during the inhibited period and the known rate of initiation.

Mechanism of Action and Signaling Pathways

The primary antioxidant mechanism of this compound is its ability to act as a free radical scavenger. This process is a classic example of a Hydrogen Atom Transfer (HAT) mechanism.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• transfer Phenol This compound (ArOH) Phenoxyl_Radical Stabilized Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical donates H•

General antioxidant mechanism of hindered phenols.

Beyond direct radical scavenging, phenolic antioxidants can influence cellular signaling pathways involved in the oxidative stress response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Some studies suggest that hindered phenols or their metabolites can modulate this pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from free radicals) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Nrf2_d Nrf2 (degradation) Keap1->Nrf2_d promotes ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Phenolic_Antioxidant This compound (or its metabolites) Phenolic_Antioxidant->Oxidative_Stress reduces Phenolic_Antioxidant->Keap1 may influence

Modulation of the Nrf2 signaling pathway by phenolic antioxidants.

Conclusion

Kinetic studies validate the mechanism of action of this compound as an effective free radical scavenger. Its performance is comparable, and in some cases superior, to other common hindered phenolic antioxidants like BHT. The steric hindrance provided by the tert-butyl and methyl groups contributes to its high antioxidant activity. Further research into its influence on cellular signaling pathways, such as the Nrf2 pathway, will provide a more comprehensive understanding of its biological effects and potential therapeutic applications. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative kinetic analyses.

Safety Operating Guide

Proper Disposal Procedures for 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for 4-tert-Butyl-2,6-dimethylphenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects and environmental contamination.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[4][5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][2][3][4][5]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

In Case of Accidental Release: If a spill occurs, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1][5] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][5] Prevent the chemical from entering drains or surface water.[1][4]

Operational Disposal Plan

The disposal of this compound is regulated as hazardous waste. The following step-by-step plan ensures compliance with these regulations.

Step 1: Waste Identification and Classification As the generator, you are responsible for determining if the chemical waste is classified as hazardous under local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR Part 261.3.[5] this compound is classified as a hazardous waste.[1]

Step 2: Proper Storage and Labeling

  • Store waste in a cool, dry, and well-ventilated area.[5]

  • Keep waste in a suitable, closed container that is properly labeled as "Hazardous Waste" and clearly identifies the contents.[1][4][5]

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal company to handle the transportation and disposal of the chemical waste.[4]

  • It is recommended to dispose of this chemical through incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Ensure that the disposal method complies with all applicable local, state, and federal regulations.[1][3][6][7]

Step 4: Documentation Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

Hazard and Regulatory Information

Data PointValueReference
GHS Hazard Statements H301+H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.
US EPA Regulation Resource Conservation and Recovery Act (RCRA)[6][7]
Waste Classification Hazardous Waste[1]

Key Experimental Protocol

Toxicity Characteristic Leaching Procedure (TCLP): The TCLP is a laboratory procedure designed to simulate landfill leaching and determine if a waste is hazardous due to its toxicity.[8] This method helps identify wastes that are likely to leach harmful concentrations of contaminants into the environment.[8]

Methodology:

  • Sample Preparation: A sample of the waste is taken.

  • Extraction: The sample is subjected to an extraction fluid for 18 hours.

  • Analysis: The resulting liquid extract is then analyzed for the presence and concentration of specific contaminants.

  • Comparison: The analytical results are compared to the regulatory limits set by the EPA to determine if the waste is to be classified as hazardous.

Disposal_Workflow B B E E B->E Arrange for Disposal A A C C A->C Safety Protocol

References

Personal protective equipment for handling 4-tert-Butyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-tert-Butyl-2,6-dimethylphenol

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.

Equipment/MeasureSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2]Protects against splashes and eye contact, which can cause serious eye irritation.[2][3]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Handle with appropriate protective gloves.[3]Prevents skin contact, as the substance is harmful and can be absorbed through the skin, causing irritation or more severe effects.[3][4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A full-face respirator is recommended if exposure limits are exceeded.[1]Protects against inhalation of dust, mist, or vapor, which can cause respiratory tract irritation.[3]
Ventilation Work in a well-ventilated place, such as a chemical fume hood.[6] Ensure adequate ventilation to keep airborne concentrations low.[3]Minimizes the concentration of airborne contaminants.
Hygiene Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Contaminated work clothing should not be allowed out of the workplace.[7]Prevents accidental ingestion and cross-contamination.
Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Handle the substance in a designated, well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid direct physical contact with the chemical.[6]

  • Avoid the formation of dust and aerosols.[8]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For liquid spills, absorb with an inert material such as vermiculite, sand, or earth, and place in a suitable, labeled container for disposal.[3]

  • For solid spills, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • Clean the spill area thoroughly with a suitable solvent.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a dedicated, properly labeled, and sealed container.

2. Waste Classification:

  • This chemical is considered a hazardous waste. It is toxic to aquatic life with long-lasting effects.[1][2]

  • Consult local, state, and federal regulations to ensure complete and accurate waste classification.

3. Disposal Method:

  • Dispose of the waste at an approved waste disposal plant.[2]

  • Do not allow the product to enter drains or waterways.[8]

  • One suggested disposal method for similar chemicals is to burn in a chemical incinerator equipped with an afterburner and scrubber.[8]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_response 3. Emergency Response cluster_spill_actions Spill Containment cluster_exposure_actions First Aid cluster_disposal 4. Disposal Phase prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical with Care Avoid Dust/Aerosol Formation don_ppe->handle_chem spill_event Spill Occurs? handle_chem->spill_event exposure_event Exposure Occurs? handle_chem->exposure_event collect_waste Collect in Labeled Container handle_chem->collect_waste Normal Workflow evacuate_spill Evacuate Area spill_event->evacuate_spill Yes spill_event->collect_waste No remove_contaminated Remove Contaminated Clothing exposure_event->remove_contaminated Yes exposure_event->collect_waste No contain_spill Contain & Absorb Spill evacuate_spill->contain_spill collect_spill Collect Waste contain_spill->collect_spill dispose_waste Dispose via Approved Facility collect_spill->dispose_waste flush_area Flush Affected Area remove_contaminated->flush_area seek_medical Seek Medical Attention flush_area->seek_medical collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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